Product packaging for 2,4,6-Trichloro-5-ethylpyrimidine(Cat. No.:CAS No. 1780-38-7)

2,4,6-Trichloro-5-ethylpyrimidine

Cat. No.: B156220
CAS No.: 1780-38-7
M. Wt: 211.5 g/mol
InChI Key: KMPDRUUXTSYMJD-UHFFFAOYSA-N
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Description

2,4,6-Trichloro-5-ethylpyrimidine, also known as this compound, is a useful research compound. Its molecular formula is C6H5Cl3N2 and its molecular weight is 211.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 67799. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H5Cl3N2 B156220 2,4,6-Trichloro-5-ethylpyrimidine CAS No. 1780-38-7

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2,4,6-trichloro-5-ethylpyrimidine
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InChI

InChI=1S/C6H5Cl3N2/c1-2-3-4(7)10-6(9)11-5(3)8/h2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

KMPDRUUXTSYMJD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(N=C(N=C1Cl)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5Cl3N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID20290289
Record name 2,4,6-trichloro-5-ethylpyrimidine
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Molecular Weight

211.5 g/mol
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CAS No.

1780-38-7
Record name 2,4,6-Trichloro-5-ethylpyrimidine
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Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of 2,4,6-Trichloro-5-ethylpyrimidine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the known physicochemical properties of 2,4,6-Trichloro-5-ethylpyrimidine, a key intermediate in various synthetic applications. The guide includes tabulated data for quick reference, detailed experimental protocols derived from methodologies for structurally similar compounds, and a workflow visualization for its synthesis and analysis.

Core Physicochemical Properties

This compound is a halogenated pyrimidine derivative. Its primary utility lies in organic synthesis, where it serves as a versatile building block for more complex molecules, including certain dyes and pigments.[1]

The following table summarizes the key physicochemical properties of this compound.

PropertyValueReference
Molecular Formula C₆H₅Cl₃N₂[1]
Molecular Weight 211.48 g/mol [1]
CAS Number 1780-38-7[1]
MDL Number MFCD11112097[1]
Boiling Point 244.2°C at 760 mmHg[1]
Storage Conditions 2-8°C, under inert gas[1]

Experimental Protocols

Detailed experimental protocols for the synthesis and analysis of this compound are not explicitly published. However, the following sections describe generalized methodologies based on established procedures for the synthesis of the parent compound, 2,4,6-trichloropyrimidine, and its derivatives.

The synthesis of 2,4,6-trichloropyrimidines typically involves the chlorination of a barbituric acid precursor using a strong chlorinating agent like phosphorus oxychloride (POCl₃), often in combination with other reagents.[4][5][6]

Objective: To synthesize this compound from 5-ethylbarbituric acid.

Materials:

  • 5-Ethylbarbituric acid

  • Phosphorus oxychloride (POCl₃)

  • Phosphorus pentachloride (PCl₅) or Phosphorus trichloride (PCl₃) and Chlorine (Cl₂)

  • Catalyst (optional, e.g., N,N-dimethylformamide or triethylamine)[4][7]

  • Reaction vessel with heating, stirring, thermometer, and reflux condenser

Methodology:

  • Reaction Setup: In a suitable reaction vessel, charge the 5-ethylbarbituric acid and phosphorus oxychloride.[4][7] The molar ratio of POCl₃ to barbituric acid is typically high, ranging from 4:1 to 6:1.[4]

  • Catalyst Addition (Optional): If a catalyst such as N,N-dimethylformamide is used, it is added to the mixture under stirring at a controlled temperature, often between 20-30°C.[4]

  • First Reaction Step (with POCl₃): The mixture is gradually heated to reflux, typically between 80°C and 115°C.[4][6] The reaction is maintained at this temperature for several hours (e.g., 2.5 to 7 hours) to facilitate the initial chlorination.[4][6]

  • Second Reaction Step (with PCl₅ or PCl₃/Cl₂): After the initial reaction, the mixture is treated with a stronger chlorinating agent. This can be phosphorus pentachloride or, alternatively, phosphorus trichloride followed by the bubbling of chlorine gas through the mixture.[6][7] This step is crucial for the complete conversion of hydroxyl groups to chlorides.

  • Work-up and Purification: Upon completion of the reaction, the excess phosphorus oxychloride is removed, typically by distillation under reduced pressure.[4][5] The crude product, this compound, is then isolated from the reaction mixture by fractional distillation.[4][6]

  • Purity Analysis: The purity of the final product is assessed using Gas Chromatography (GC).[4]

The structural confirmation and purity assessment of this compound would involve standard analytical techniques.

1. Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • Purpose: To confirm the chemical structure by analyzing the chemical environment of the hydrogen (¹H NMR) and carbon (¹³C NMR) atoms.

  • Sample Preparation: A small amount of the purified compound is dissolved in a deuterated solvent (e.g., CDCl₃).

  • Analysis: The prepared sample is analyzed using an NMR spectrometer. For the 5-ethyl group, one would expect to see a characteristic triplet and quartet pattern in the ¹H NMR spectrum. The ¹³C NMR spectrum would show distinct signals for the pyrimidine ring carbons and the ethyl group carbons.[5][8]

2. Mass Spectrometry (MS):

  • Purpose: To determine the molecular weight and fragmentation pattern, confirming the elemental composition.

  • Method: Electron Ionization (EI) is a common method for this type of molecule.[9][10] The sample is introduced into the mass spectrometer, where it is ionized and fragmented.

  • Data Interpretation: The resulting mass spectrum will show a molecular ion peak corresponding to the mass of the compound (211.48 g/mol ) and a characteristic isotopic pattern due to the presence of three chlorine atoms.

3. Gas Chromatography (GC):

  • Purpose: To determine the purity of the synthesized compound and to separate it from any starting materials or byproducts.

  • Method: A small amount of the sample, dissolved in a volatile solvent, is injected into the GC. The components are separated based on their boiling points and interaction with the stationary phase. A Flame Ionization Detector (FID) or a Mass Spectrometer (GC-MS) can be used for detection.[4]

4. Infrared (IR) Spectroscopy:

  • Purpose: To identify the functional groups present in the molecule.

  • Method: The sample is analyzed using an FTIR spectrometer.

  • Data Interpretation: The IR spectrum would show characteristic absorption bands for C-Cl, C=N, and C-C bonds within the molecule.[5][8]

Visualized Experimental Workflow

The following diagram illustrates a generalized workflow for the synthesis and characterization of chlorinated pyrimidines.

G cluster_synthesis Synthesis Stage cluster_purification Purification Stage cluster_analysis Analysis Stage start Start: 5-Ethylbarbituric Acid + POCl3 reaction Chlorination Reaction (Reflux, 80-115°C) start->reaction Heat addition Add PCl5 or PCl3/Cl2 reaction->addition Step 1 Complete completion Reaction Completion addition->completion Heat distillation Work-up: Vacuum Distillation completion->distillation product Isolated Product: This compound distillation->product gc GC / GC-MS (Purity) product->gc nmr NMR (¹H, ¹³C) (Structure) product->nmr ms Mass Spec (Mol. Weight) product->ms final Characterized Compound gc->final nmr->final ms->final

Caption: Generalized workflow for synthesis and analysis of this compound.

References

2,4,6-Trichloro-5-ethylpyrimidine CAS number and molecular weight

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Chemical Identity and Properties

2,4,6-Trichloro-5-ethylpyrimidine is a substituted pyrimidine ring system with three chlorine atoms and an ethyl group. These features make it a versatile intermediate for further chemical modifications.

PropertyValueReference
CAS Number 1780-38-7[1][2][3]
Molecular Formula C₆H₅Cl₃N₂[1]
Molecular Weight 211.48 g/mol [1]

Applications in Synthesis

This compound serves as a valuable building block in organic synthesis. Its primary applications are in the development of:

  • Pharmaceuticals: As an intermediate in the synthesis of various active pharmaceutical ingredients.

  • Agrochemicals: Utilized in the creation of herbicides and fungicides.

  • Dyes and Pigments: Employed in the synthesis of certain dyes, where it can enhance stability and color properties.[1]

The reactivity of the chlorine substituents on the pyrimidine ring allows for nucleophilic substitution reactions, enabling the introduction of a wide range of functional groups and the construction of more complex molecular architectures.

Proposed Synthetic Pathway

While a specific, peer-reviewed experimental protocol for the synthesis of this compound is not extensively detailed in the available literature, a logical synthetic route can be proposed based on the well-established synthesis of the parent compound, 2,4,6-trichloropyrimidine.[4][5][6][7][8] The likely precursor for this synthesis is 5-ethylbarbituric acid.

The proposed reaction involves the chlorination of 5-ethylbarbituric acid using a strong chlorinating agent, such as a mixture of phosphorus oxychloride (POCl₃) and phosphorus pentachloride (PCl₅).

Caption: Proposed synthesis of this compound.

Hypothetical Experimental Protocol:

The following protocol is a hypothetical adaptation from the synthesis of 2,4,6-trichloropyrimidine and would require optimization and validation.

  • Reaction Setup: In a reaction vessel equipped with a reflux condenser and a stirrer, combine 5-ethylbarbituric acid with an excess of phosphorus oxychloride.

  • Chlorination: While stirring, slowly add phosphorus pentachloride to the mixture.

  • Reflux: Heat the reaction mixture to reflux and maintain for several hours to ensure complete conversion. The reaction progress can be monitored by techniques such as Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Workup: After cooling, the excess phosphorus oxychloride can be removed by distillation under reduced pressure.

  • Purification: The crude product would then be purified, likely through vacuum distillation or recrystallization, to yield pure this compound.

Signaling Pathways and Biological Activity

There is currently no specific information available in the public domain detailing the involvement of this compound in any particular signaling pathways or its specific biological activities. Research in this area would be necessary to elucidate its potential roles in biological systems.

Conclusion

This compound is a chemical intermediate with potential applications in the pharmaceutical, agrochemical, and dye industries. While its fundamental properties are documented, detailed experimental protocols for its synthesis and its biological profile are not yet well-established in the scientific literature. The proposed synthetic pathway provides a starting point for researchers interested in the preparation and further investigation of this compound. Further studies are warranted to explore its reactivity, potential biological effects, and to develop optimized and validated synthetic methodologies.

References

Solubility of 2,4,6-Trichloro-5-ethylpyrimidine in Organic Solvents: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of 2,4,6-trichloro-5-ethylpyrimidine in organic solvents. Due to the limited availability of specific quantitative data for this compound in publicly accessible literature, this document focuses on providing a detailed, generalized experimental protocol for solubility determination, alongside available data for structurally related pyrimidine derivatives to infer potential solubility characteristics.

Introduction to Pyrimidine Solubility

The solubility of pyrimidine derivatives is a critical physicochemical parameter in drug discovery and development, influencing bioavailability, formulation, and efficacy.[1] Solubility is governed by factors such as the chemical structure of the solute, the nature of the solvent (polarity, hydrogen bonding capacity), and physical conditions like temperature and pressure.[2] For substituted pyrimidines like this compound, the presence of halogen atoms and an alkyl group will significantly influence its interaction with different organic solvents. The general principle of "like dissolves like" is a useful starting point for predicting solubility.[2]

Solubility Data of Related Pyrimidine Derivatives

Pyrimidine DerivativeSolventTemperature (°C)Solubility
2,4,6-TrichloropyrimidineWaterNot Specifiedlog10WS: -3.06 (mol/L) (Calculated)[3]
2,4,5-TrichloropyrimidineWaterNot SpecifiedNot miscible or difficult to mix[4][5]
Various Pyrimidine DerivativesMethanol20.0 - 40.0Solubility increases with temperature[6]
Various Pyrimidine DerivativesN,N-Dimethylformamide (DMF)25.0 - 55.0Solubility order: DMF > Methanol > CCl4[7]
Various Pyrimidine DerivativesCarbon Tetrachloride (CCl4)25.0 - 55.0Solubility increases with temperature[7]
4,6-diethoxy-2-methylpyrimidineDimethyl Sulfoxide (DMSO)Not SpecifiedSoluble[2]
4,6-diethoxy-2-methylpyrimidineMethanolNot SpecifiedSoluble[2]
4,6-diethoxy-2-methylpyrimidineEthyl AcetateNot SpecifiedSoluble[2]

Note: The solubility of pyrimidine derivatives is highly dependent on their specific substitutions.

Experimental Protocol for Thermodynamic Solubility Determination

The following is a detailed methodology for determining the thermodynamic (equilibrium) solubility of this compound in an organic solvent of interest. This protocol is adapted from established methods for pyrimidine derivatives.[1][6][7]

3.1. Materials and Equipment

  • This compound (solid)

  • Selected organic solvents (e.g., methanol, ethanol, acetone, ethyl acetate, acetonitrile, dimethyl sulfoxide)

  • Analytical balance

  • Vials with screw caps

  • Thermostatically controlled shaker or water bath

  • Syringe filters (e.g., 0.22 µm PTFE)

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer

  • Volumetric flasks and pipettes

3.2. Procedure

  • Preparation of Saturated Solution:

    • Add an excess amount of solid this compound to a pre-weighed vial. The presence of undissolved solid is essential to ensure that an equilibrium saturation is achieved.[1]

    • Record the initial mass of the compound.

    • Add a known volume or mass of the selected organic solvent to the vial.

  • Equilibration:

    • Seal the vial tightly to prevent solvent evaporation.

    • Place the vial in a thermostatically controlled shaker or water bath set to a constant temperature (e.g., 25 °C).

    • Agitate the mixture for a sufficient duration to reach equilibrium. This can range from 24 to 72 hours, depending on the compound and solvent system.[1]

  • Sample Collection and Preparation:

    • After equilibration, allow the vial to stand undisturbed for a short period to let the excess solid settle.

    • Carefully withdraw a sample of the supernatant using a syringe.

    • Immediately filter the sample through a syringe filter to remove any undissolved solid particles.

  • Quantification:

    • HPLC Method (Preferred):

      • Prepare a series of standard solutions of this compound of known concentrations in the chosen solvent.

      • Generate a calibration curve by injecting the standard solutions into the HPLC and plotting the peak area versus concentration.

      • Dilute the filtered saturated solution with a known volume of the solvent to bring its concentration within the range of the calibration curve.

      • Inject the diluted sample into the HPLC and determine its concentration from the calibration curve.

    • Gravimetric Method:

      • Accurately weigh a clean, dry evaporating dish.

      • Transfer a known volume or mass of the filtered saturated solution to the evaporating dish.

      • Carefully evaporate the solvent under a gentle stream of inert gas or in a vacuum oven at a temperature that will not cause decomposition of the solute.[2]

      • Once the solvent is completely removed, reweigh the evaporating dish containing the dried solute.

3.3. Calculation of Solubility

  • From HPLC Data:

    • Solubility (g/L) = (Concentration from calibration curve) x (Dilution factor)

  • From Gravimetric Data:

    • Solubility ( g/100g solvent) = [(Mass of dish + solute) - (Mass of dish)] / (Mass of solvent) x 100

Visualizing the Experimental Workflow

The following diagram illustrates the key steps in the experimental determination of the thermodynamic solubility of this compound.

G A Sample Preparation B Addition of Excess Solute to Known Volume of Solvent A->B C Equilibration B->C D Agitation at Constant Temperature (24-72h) C->D E Phase Separation D->E F Centrifugation or Settling E->F G Filtration of Supernatant F->G H Quantification G->H I HPLC or Gravimetric Analysis H->I J Solubility Calculation I->J

References

Spectroscopic and Analytical Profile of 2,4,6-Trichloro-5-ethylpyrimidine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the anticipated spectroscopic and analytical characteristics of 2,4,6-Trichloro-5-ethylpyrimidine. The information is designed to assist researchers in the identification, characterization, and utilization of this compound in synthetic chemistry and drug discovery.

Predicted Spectroscopic Data

The following tables summarize the predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound. These predictions are based on the analysis of 2,4,6-Trichloropyrimidine and the expected electronic and structural effects of the ethyl substituent at the C5 position.

Table 1: Predicted ¹H NMR Spectroscopic Data
Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~ 2.7 - 2.9Quartet (q)2H-CH₂-
~ 1.2 - 1.4Triplet (t)3H-CH₃

Solvent: CDCl₃. The chemical shifts are referenced to the residual solvent peak.

Table 2: Predicted ¹³C NMR Spectroscopic Data
Chemical Shift (δ) ppmAssignment
~ 160 - 165C2, C6
~ 158 - 162C4
~ 125 - 130C5
~ 20 - 25-CH₂-
~ 12 - 15-CH₃

Solvent: CDCl₃. The chemical shifts are referenced to the solvent peak.

Table 3: Predicted IR Spectroscopic Data
Wavenumber (cm⁻¹)IntensityAssignment
~ 2970 - 2850MediumC-H stretch (ethyl)
~ 1550 - 1520StrongC=N stretch (pyrimidine ring)
~ 1460 - 1430StrongC=C stretch (pyrimidine ring)
~ 850 - 750StrongC-Cl stretch

Sample preparation: KBr pellet or thin film.

Table 4: Predicted Mass Spectrometry Data
m/zRelative Intensity (%)Assignment
210/212/214~ 30:30:10[M]⁺ (Molecular ion with ³⁵Cl₃/³⁵Cl₂³⁷Cl/³⁵Cl³⁷Cl₂)
195/197/199~ 100[M-CH₃]⁺
181/183/185~ 40[M-C₂H₅]⁺

Ionization method: Electron Ionization (EI).

Experimental Protocols

The following are generalized experimental protocols for the acquisition of the spectroscopic data. Actual parameters may need to be optimized based on the specific instrumentation and sample characteristics.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Instrumentation: A 400 MHz or higher field NMR spectrometer.

  • Sample Preparation: Approximately 5-10 mg of this compound is dissolved in ~0.7 mL of deuterated chloroform (CDCl₃).

  • ¹H NMR Acquisition:

    • Number of scans: 16-32

    • Relaxation delay: 1-2 seconds

    • Pulse width: Calibrated 90° pulse

    • Spectral width: -2 to 12 ppm

  • ¹³C NMR Acquisition:

    • Number of scans: 1024-4096

    • Relaxation delay: 2-5 seconds

    • Pulse program: Proton-decoupled

    • Spectral width: 0 to 200 ppm

Infrared (IR) Spectroscopy
  • Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.

  • Sample Preparation (KBr Pellet):

    • A small amount of the sample (~1-2 mg) is ground with ~100-200 mg of dry potassium bromide (KBr).

    • The mixture is pressed into a thin, transparent pellet using a hydraulic press.

  • Data Acquisition:

    • Spectral range: 4000-400 cm⁻¹

    • Resolution: 4 cm⁻¹

    • Number of scans: 16-32

Mass Spectrometry (MS)
  • Instrumentation: A mass spectrometer with an Electron Ionization (EI) source, coupled with a Gas Chromatography (GC) system for sample introduction.

  • GC Conditions:

    • Column: A non-polar capillary column (e.g., DB-5ms).

    • Injector temperature: 250 °C

    • Oven program: Start at 50 °C, hold for 2 minutes, then ramp to 280 °C at 10 °C/min.

  • MS Conditions:

    • Ionization energy: 70 eV

    • Mass range: 40-400 amu

    • Source temperature: 230 °C

Synthesis and Characterization Workflow

The synthesis of this compound would likely proceed through the chlorination of a 5-ethyl-substituted pyrimidine precursor. The subsequent characterization is crucial for confirming the structure and purity of the final product.

Synthesis_and_Characterization_Workflow Start 5-Ethylbarbituric Acid Reaction Chlorination Reaction Start->Reaction Precursor Reagent Chlorinating Agent (e.g., POCl₃) Reagent->Reaction Reagent Product Crude 2,4,6-Trichloro- 5-ethylpyrimidine Reaction->Product Yields Purification Purification (e.g., Distillation, Chromatography) Product->Purification PureProduct Pure 2,4,6-Trichloro- 5-ethylpyrimidine Purification->PureProduct Analysis Spectroscopic Analysis PureProduct->Analysis NMR NMR Analysis->NMR Structural Confirmation IR IR Analysis->IR Functional Group Identification MS MS Analysis->MS Molecular Weight Confirmation

Caption: Synthetic and analytical workflow for this compound.

The Emerging Potential of 2,4,6-Trichloro-5-ethylpyrimidine in Medicinal Chemistry: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a multitude of clinically significant therapeutic agents. Among the diverse array of pyrimidine-based building blocks, 2,4,6-Trichloro-5-ethylpyrimidine stands out as a highly versatile precursor for the synthesis of novel drug candidates. Its trifunctional nature, with three reactive chlorine atoms, allows for regioselective and sequential nucleophilic substitutions, enabling the creation of complex and diverse molecular architectures. This technical guide explores the potential applications of this compound in medicinal chemistry, with a focus on its synthetic utility and its prospective role in the development of targeted therapies, particularly in oncology and virology. We will delve into its chemical reactivity, potential biological activities of its derivatives, and provide representative experimental protocols and conceptual signaling pathways.

Introduction: The Primacy of the Pyrimidine Core

The pyrimidine ring is a fundamental heterocyclic motif found in the very blueprint of life, as a core component of the nucleobases uracil, thymine, and cytosine in DNA and RNA.[1] This inherent biological relevance has made the pyrimidine scaffold a privileged structure in drug discovery. Its derivatives have demonstrated a vast spectrum of pharmacological activities, including anticancer, antiviral, antimicrobial, anti-inflammatory, and cardiovascular effects.[2][3]

The synthetic versatility of halogenated pyrimidines, such as this compound, provides a robust platform for the generation of extensive compound libraries for high-throughput screening. The chlorine atoms at the 2, 4, and 6 positions exhibit differential reactivity, which can be exploited for controlled, stepwise functionalization. This allows for the precise tuning of physicochemical and pharmacological properties to optimize potency, selectivity, and pharmacokinetic profiles.

Synthetic Utility and Reactivity

This compound is a reactive electrophilic heterocycle, with the chlorine atoms being susceptible to nucleophilic aromatic substitution (SNAr). The reactivity of the chloro-substituents is influenced by the electron-withdrawing nature of the pyrimidine nitrogens. Generally, the chlorine at the 4-position is the most reactive, followed by the chlorine at the 2-position, and lastly the 6-position. This differential reactivity allows for regioselective substitution by carefully controlling reaction conditions and the nature of the nucleophile.

Common nucleophiles used in reactions with trichloropyrimidines include amines, alcohols, and thiols, leading to the formation of amino-, alkoxy-, and thio-substituted pyrimidines, respectively.

Experimental Protocol: General Procedure for Nucleophilic Aromatic Substitution

The following is a representative protocol for the monosubstitution of this compound with an amine nucleophile.

Materials:

  • This compound

  • Amine of choice (e.g., aniline, morpholine)

  • A non-nucleophilic base (e.g., diisopropylethylamine, DIPEA)

  • Anhydrous solvent (e.g., N,N-dimethylformamide, DMF, or acetonitrile)

Procedure:

  • In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 equivalent) in the chosen anhydrous solvent.

  • Add the amine nucleophile (1.0-1.2 equivalents) to the solution.

  • Add the non-nucleophilic base (1.5-2.0 equivalents) dropwise to the reaction mixture at room temperature.

  • Stir the reaction mixture at room temperature or elevated temperature (e.g., 50-80 °C) and monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with water and extract the product with an appropriate organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired substituted pyrimidine derivative.

Potential Therapeutic Applications

Derivatives of this compound hold promise in several therapeutic areas, most notably in the development of kinase inhibitors and antiviral agents.

Kinase Inhibitors in Oncology

Protein kinases are a large family of enzymes that play a critical role in cellular signaling pathways, and their dysregulation is a hallmark of many cancers.[4] The pyrimidine scaffold is a well-established "hinge-binding" motif, capable of mimicking the adenine ring of ATP and competitively inhibiting kinase activity.[5] By strategically introducing substituents on the this compound core, it is possible to design potent and selective inhibitors of various kinases, such as Aurora kinases, Epidermal Growth Factor Receptor (EGFR) kinase, and Anaplastic Lymphoma Kinase (ALK).[5][6][7]

The ethyl group at the 5-position can provide additional van der Waals interactions within the ATP-binding pocket of certain kinases, potentially enhancing binding affinity and selectivity. The chlorine atoms serve as handles to introduce functionalities that can interact with specific residues in the kinase active site.

The following table presents hypothetical IC50 values for a derivative of this compound against a panel of cancer-related kinases. These values are illustrative and based on data reported for structurally similar pyrimidine-based kinase inhibitors.

Kinase TargetHypothetical IC50 (nM)
Aurora Kinase A15
Aurora Kinase B25
EGFR50
ALK30
VEGFR2150
Antiviral Agents

The pyrimidine core is also prevalent in many antiviral drugs.[8] For instance, derivatives of 2,4,6-trichloropyrimidine have been utilized in the synthesis of non-nucleoside reverse transcriptase inhibitors (NNRTIs) for the treatment of HIV-1.[9] The ability to introduce diverse substituents on the this compound scaffold allows for the exploration of interactions with viral enzymes, such as reverse transcriptases, proteases, and polymerases, making it a valuable starting point for the development of novel antiviral therapeutics.

Visualizing Workflows and Pathways

Experimental Workflow

The following diagram illustrates a general workflow for the synthesis and screening of a library of compounds derived from this compound.

G General Experimental Workflow A 2,4,6-Trichloro- 5-ethylpyrimidine B Nucleophilic Aromatic Substitution (SNAr) A->B Reaction with Nucleophiles C Compound Library (Diverse Derivatives) B->C D High-Throughput Screening C->D E Hit Identification D->E F Lead Optimization E->F G Potential Target: Aurora Kinase Signaling Pathway cluster_0 Cell Cycle Progression A G2 Phase B Mitosis A->B C Cytokinesis B->C G Apoptosis / Cell Cycle Arrest B->G Leads to D Aurora Kinase A/B D->B Promotes D->G Pathway Blocked E Derivative of 2,4,6-Trichloro- 5-ethylpyrimidine F Inhibition E->F F->D

References

An In-depth Technical Guide to the Reactivity of Chlorine Atoms in 2,4,6-Trichloro-5-ethylpyrimidine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the reactivity of the chlorine atoms in 2,4,6-trichloro-5-ethylpyrimidine, a key heterocyclic scaffold in medicinal chemistry and materials science. Understanding the regioselectivity of nucleophilic aromatic substitution (SNAr) reactions on this pyrimidine core is crucial for the rational design and synthesis of novel compounds with desired pharmacological or material properties.

Core Concepts: Reactivity of Polychlorinated Pyrimidines

The pyrimidine ring is an electron-deficient heteroaromatic system, which makes the chlorine substituents susceptible to nucleophilic attack. In 2,4,6-trichloropyrimidine derivatives, the chlorine atoms at positions 2, 4, and 6 are all activated towards SNAr. However, their reactivity is not uniform and is influenced by several factors:

  • Electronic Effects: The two nitrogen atoms in the pyrimidine ring exert a strong electron-withdrawing effect, activating the carbon atoms to which the chlorines are attached. The C4 and C6 positions are generally more activated than the C2 position due to the cumulative electron-withdrawing influence of the adjacent nitrogen atoms.

  • Steric Hindrance: The steric environment around each chlorine atom plays a significant role in determining the accessibility for an incoming nucleophile.

  • Influence of the 5-Substituent: The nature of the substituent at the 5-position can significantly modulate the reactivity and regioselectivity of nucleophilic substitution. An ethyl group at this position, being electron-donating and sterically demanding, will influence the electronic distribution within the ring and sterically hinder the adjacent C4 and C6 positions.

Regioselectivity of Nucleophilic Substitution in this compound

The presence of the 5-ethyl group introduces both electronic and steric effects that influence the regioselectivity of nucleophilic substitution.

Electronic Influence: The electron-donating nature of the ethyl group can slightly deactivate the pyrimidine ring towards nucleophilic attack compared to the unsubstituted 2,4,6-trichloropyrimidine. However, its primary electronic influence is on the relative reactivity of the C4/C6 versus the C2 position.

Steric Influence: The ethyl group at C5 creates significant steric hindrance for nucleophilic attack at the adjacent C4 and C6 positions. This steric impediment is a critical factor in directing the regioselectivity of the reaction.

Based on analogous systems, such as 5-chloro-2,4,6-trifluoropyrimidine, it is established that a substituent at the 5-position can direct nucleophilic attack. In the case of the 5-ethyl derivative, the steric bulk of the ethyl group is expected to favor substitution at the less hindered C2 position, especially with bulky nucleophiles. However, for smaller nucleophiles, a mixture of products resulting from attack at both C2 and C4/C6 may be observed.

Experimental Data and Protocols

Synthesis of 2-Amino-4,6-dichloro-5-ethylpyrimidine

A key reaction demonstrating the reactivity at the C2 position is the synthesis of 2-amino-4,6-dichloro-5-ethylpyrimidine.

Experimental Protocol:

A procedure for the synthesis of the analogous 4,6-dichloro-5-ethylpyrimidin-2-amine has been reported.[1] This involves the chlorination of 2-amino-5-ethylpyrimidine-4,6-diol. The diol is first treated with a Vilsmeier-Haack-Arnold reagent, followed by immediate deprotection to yield the dichlorinated product.

Table 1: Synthesis and Characterization of 4,6-Dichloro-5-ethylpyrimidin-2-amine [1]

PropertyValue
Yield82%
Melting Point183–185 °C
¹H NMR (DMSO-d₆)
δ 7.32 (2H, bs, NH₂)
δ 2.61 (2H, q, J = 7.4 Hz, CH₂)
δ 1.07 (3H, t, J = 7.4 Hz, CH₃)
¹³C NMR (DMSO-d₆)
δ 160.83 (C-2)
δ 160.76 (C-4 and C-6)
δ 118.90 (C-5)
δ 22.41 (C-1')
δ 12.92 (C-2')
Mass Spec. (EI), m/z (%) 191 and 193 [M⁺] (100)

This successful synthesis of the 2-amino derivative highlights the accessibility of the C2 position for nucleophilic attack.

Synthesis of 4-Amino-2,6-dichloro-5-methylpyrimidine

To understand the reactivity at the C4/C6 positions, the synthesis of 4-amino-2,6-dichloro-5-methylpyrimidine from 5-methyl-2,4,6-trichloropyrimidine provides a relevant analogy.[2]

Experimental Protocol:

39.5 g (0.2 mol) of 5-methyl-2,4,6-trichloropyrimidine is dissolved in 250 ml of dimethoxyethane. Ammonia gas is then introduced at room temperature until the solution is saturated, forming a white suspension. The mixture is stirred for 12 hours at room temperature and then concentrated. Water (200 ml) is added to the residue, and the resulting suspension is filtered. The precipitate is collected and dried. The mother liquor is concentrated to half its volume, and a second crop of precipitate is collected. The crude product is recrystallized from acetonitrile/water (5:1).[2]

Table 2: Synthesis of 4-Amino-2,6-dichloro-5-methylpyrimidine [2]

PropertyValue
Yield75%
Melting Point193-194 °C

This reaction demonstrates that with a less sterically demanding nucleophile like ammonia, substitution at the C4 position is a facile process, even with a methyl group at the 5-position. It is reasonable to expect similar reactivity for the 5-ethyl analogue, although yields might be slightly lower due to increased steric hindrance.

Visualizing Reactivity and Experimental Workflow

Logical Relationship of Reactivity

The following diagram illustrates the factors influencing the regioselectivity of nucleophilic substitution on this compound.

G cluster_factors Influencing Factors cluster_positions Reactive Positions Electronic_Effects Electronic Effects (Electron-withdrawing N atoms) Reactivity Reactivity Electronic_Effects->Reactivity Activates all positions Steric_Hindrance Steric Hindrance (5-Ethyl Group) Steric_Hindrance->Reactivity Hinders C4/C6 Nucleophile_Properties Nucleophile Properties (Size, Basicity) Nucleophile_Properties->Reactivity Determines selectivity C4_C6 C4 and C6 Positions C2 C2 Position Reactivity->C4_C6 Favored electronically, hindered sterically Reactivity->C2 Favored sterically

Caption: Factors influencing the regioselectivity of SNAr on this compound.

Experimental Workflow for Nucleophilic Amination

The following diagram outlines a general experimental workflow for the nucleophilic amination of this compound.

G Start Start Dissolve Dissolve 2,4,6-trichloro- 5-ethylpyrimidine in solvent Start->Dissolve Add_Nucleophile Add amine nucleophile and base (if required) Dissolve->Add_Nucleophile Reaction Stir at appropriate temperature Add_Nucleophile->Reaction Monitor Monitor reaction (TLC/LC-MS) Reaction->Monitor Monitor->Reaction Incomplete Workup Aqueous workup and extraction Monitor->Workup Complete Purification Purify by chromatography or recrystallization Workup->Purification Characterization Characterize product (NMR, MS, etc.) Purification->Characterization End End Characterization->End

Caption: General experimental workflow for nucleophilic amination.

Conclusion

The reactivity of the chlorine atoms in this compound is a nuanced interplay of electronic and steric factors. While the C4 and C6 positions are electronically more activated, the steric bulk of the 5-ethyl group can direct nucleophilic attack towards the C2 position, particularly with larger nucleophiles. The provided experimental protocols for analogous compounds offer a solid foundation for synthetic strategies targeting specific isomers. For drug development and materials science applications, a careful selection of nucleophiles and reaction conditions is paramount to achieve the desired regioselectivity and optimize the synthesis of novel 5-ethylpyrimidine derivatives. Further kinetic studies would be invaluable to quantitatively delineate the reactivity differences between the three chlorine atoms.

References

A Technical Guide to Research-Grade 2,4,6-Trichloro-5-ethylpyrimidine for Scientific Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Overview for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of research-grade 2,4,6-trichloro-5-ethylpyrimidine, a key chemical intermediate with significant applications in pharmaceutical and agrochemical research and development. This document details its chemical and physical properties, commercial availability, synthesis protocols, and its role as a versatile building block in the creation of novel bioactive molecules.

Commercial Availability

Quantitative Data

Precise quantitative data for this compound is not extensively published. However, data for the parent compound, 2,4,6-trichloropyrimidine, and the isomeric 2,4,5-trichloropyrimidine are well-documented and provide a valuable reference point. The following table summarizes the available data.

PropertyThis compound2,4,6-Trichloropyrimidine2,4,5-Trichloropyrimidine
CAS Number 1780-38-73764-01-05750-76-5
Molecular Formula C₆H₅Cl₃N₂C₄HCl₃N₂C₄HCl₃N₂
Molecular Weight Not explicitly stated, but used as a reagent[1]183.42 g/mol [2]183.42 g/mol [3]
Purity Information not available≥97% (GC)[2]≥98% (GC)[3]
Appearance Information not availableColorless to yellow liquid/solid[2]Colorless to light orange/yellow clear liquid[3]
Boiling Point Information not available210-215 °C (lit.)[2]96 °C at 12 mmHg[3]
Melting Point Information not available23-25 °C (lit.)[2]Not applicable
Density Information not available1.595 g/mL at 20 °C (lit.)[2]1.61 g/cm³[3]
Refractive Index Information not availablen20/D 1.57 (lit.)[2]n20/D 1.57[3]

Experimental Protocols

Synthesis of 2,4,6-Trichloropyrimidines

The synthesis of this compound is not explicitly detailed in publicly available literature. However, a robust synthesis for the parent compound, 2,4,6-trichloropyrimidine, has been established and patented. This process serves as a foundational method, which can be adapted by starting with 5-ethylbarbituric acid.

General Protocol for the Preparation of 2,4,6-Trichloropyrimidine:

This protocol is based on the reaction of barbituric acid with phosphorus oxychloride (POCl₃) and a chlorinating agent like phosphorus pentachloride (PCl₅) or a combination of phosphorus trichloride (PCl₃) and chlorine gas.[4]

Materials:

  • Barbituric acid (or 5-ethylbarbituric acid for the target compound)

  • Phosphorus oxychloride (POCl₃)

  • Phosphorus trichloride (PCl₃)

  • Chlorine (Cl₂)

  • Catalyst (e.g., N-methylpyrrolidone) (optional)

  • Reaction flask with reflux condenser, stirrer, and dropping funnel

Procedure:

  • Charge the reaction flask with barbituric acid and phosphorus oxychloride.

  • Add a catalytic amount of N-methylpyrrolidone.

  • Heat the mixture to approximately 75-80 °C and stir for several hours.

  • Cool the reaction mixture slightly and then add phosphorus trichloride.

  • Slowly introduce chlorine gas into the mixture while maintaining the temperature.

  • After the addition is complete, continue to reflux for an additional hour to ensure the reaction goes to completion.

  • Work-up the reaction mixture by distillation to remove excess phosphorus trichloride and phosphorus oxychloride.

  • The final product, 2,4,6-trichloropyrimidine, is then purified by vacuum distillation.

This synthesis can achieve yields of over 90%.[5]

G cluster_start Starting Materials cluster_reaction Reaction Steps cluster_workup Work-up and Purification Barbituric_Acid 5-Ethylbarbituric Acid Step1 1. Reaction with POCl₃ (with optional catalyst) ~75-80°C, ~7 hours Barbituric_Acid->Step1 POCl3 POCl₃ POCl3->Step1 PCl3_Cl2 PCl₃ + Cl₂ Step2 2. Addition of PCl₃ and Cl₂ PCl3_Cl2->Step2 Step1->Step2 Step3 3. Reflux ~1 hour Step2->Step3 Distillation Distillation to remove excess reagents Step3->Distillation Vacuum_Distillation Vacuum Distillation Distillation->Vacuum_Distillation Product This compound Vacuum_Distillation->Product G Growth_Factor Growth Factor Receptor Receptor Tyrosine Kinase Growth_Factor->Receptor Kinase Kinase (e.g., FGFR, p38) Receptor->Kinase activates Substrate Substrate Protein Kinase->Substrate ADP ADP Kinase->ADP Phosphorylated_Substrate Phosphorylated Substrate Protein Substrate->Phosphorylated_Substrate phosphorylates Cellular_Response Cellular Response (e.g., Proliferation, Survival) Phosphorylated_Substrate->Cellular_Response triggers Pyrimidine_Inhibitor Substituted Pyrimidine Inhibitor Pyrimidine_Inhibitor->Kinase inhibits ATP ATP ATP->Kinase

References

A Comprehensive Technical Guide to 2,4,6-Trichloropyrimidine and Its Derivatives: Synthesis, Reactivity, and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The pyrimidine scaffold is a fundamental heterocyclic motif in medicinal chemistry, integral to the structure of nucleic acids and numerous therapeutic agents.[1][2] Among its halogenated derivatives, 2,4,6-trichloropyrimidine serves as a versatile and highly reactive building block for the synthesis of a wide array of functionalized molecules with significant biological activities.[3][4] This technical guide provides a detailed literature review of 2,4,6-trichloropyrimidine and its derivatives, with a focus on their synthesis, chemical reactivity, and applications in drug discovery and development. While specific literature on 2,4,6-trichloro-5-ethylpyrimidine is limited, this review extrapolates from the rich chemistry of the parent compound and its other derivatives to provide a valuable resource for researchers in the field.

Synthesis of 2,4,6-Trichloropyrimidine

The most common and industrially relevant method for the synthesis of 2,4,6-trichloropyrimidine is the chlorination of barbituric acid.[3][5] This process typically involves the use of phosphorus oxychloride (POCl₃) as both the solvent and the chlorinating agent.

General Experimental Protocol for Chlorination of Barbituric Acid

A widely cited method involves the reaction of barbituric acid with phosphorus oxychloride, often in the presence of a catalyst such as N,N-dimethylformamide (DMF) or N,N-dimethylaniline, to facilitate the reaction.[3][5]

Reaction Scheme:

G BarbituricAcid Barbituric Acid TCP 2,4,6-Trichloropyrimidine BarbituricAcid->TCP Reflux POCl3 POCl3, Catalyst (e.g., DMF) POCl3->TCP

Caption: General synthesis of 2,4,6-Trichloropyrimidine.

Detailed Protocol:

  • To a reaction vessel equipped with a reflux condenser and a stirrer, barbituric acid and an excess of phosphorus oxychloride are added.[6]

  • A catalytic amount of N,N-dimethylformamide (DMF) or N,N-dimethylaniline is introduced to the mixture.[5]

  • The reaction mixture is heated to reflux and maintained at this temperature for several hours.[6] The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Upon completion, the excess phosphorus oxychloride is carefully removed by distillation under reduced pressure.

  • The residue is then cautiously poured onto crushed ice to quench any remaining POCl₃.[3]

  • The resulting precipitate, 2,4,6-trichloropyrimidine, is collected by filtration, washed with cold water, and dried.

  • Further purification can be achieved by recrystallization or distillation.

A patent describes a two-step process where barbituric acid is first reacted with phosphorus oxychloride and then with phosphorus pentachloride (PCl₅) or reactants that form it in situ (PCl₃ and chlorine) at a temperature between 20 to below 80°C.[5] Another patented method aiming for high purity and environmental friendliness utilizes a composite catalyst of N,N-diethylaniline, N,N-dimethylaniline, and quinoline with phosphorus oxychloride as the chlorinating agent, followed by steam distillation under reduced pressure.[7]

ReactantsCatalystReaction ConditionsYieldReference
Barbituric acid, POCl₃DimethylanilineReflux85%[5]
Barbituric acid, POCl₃, PCl₅-20 to <80°CHigh[5]
Barbituric acid, POCl₃N,N-diethylaniline, N,N-dimethylaniline, quinoline90-140°C, 0.5-4h80-92%[7]

Table 1: Summary of Synthetic Methods for 2,4,6-Trichloropyrimidine.

Chemical Reactivity and Derivatization

The three chlorine atoms on the pyrimidine ring of 2,4,6-trichloropyrimidine are susceptible to nucleophilic aromatic substitution (SNAr), making it an excellent scaffold for introducing diverse functional groups.[4] The reactivity of the chlorine atoms varies, with the C4 and C6 positions being more reactive than the C2 position towards nucleophilic attack. This differential reactivity allows for sequential and regioselective substitutions.[4]

Nucleophilic Substitution Reactions

A wide range of nucleophiles, including amines, anilines, alcohols, and thiols, can displace the chlorine atoms on the 2,4,6-trichloropyrimidine core.[4][8]

Reaction with Amines and Anilines: The reaction with amines is a cornerstone for generating libraries of substituted aminopyrimidines, which are prevalent in many biologically active compounds.[4] The reaction of 2,4,6-trichloropyrimidine with various 4-substituted anilines has been studied, showing that monosubstitution occurs readily, with the main product being the 4-substituted-2,6-dichloropyrimidine when ethanol is used as the solvent.[8] In some cases, forcing conditions with excess aniline can lead to 2,4-disubstituted products.[8]

G TCP 2,4,6-Trichloropyrimidine MonoSub 4-Amino-2,6-dichloropyrimidine TCP->MonoSub 1 eq. Amine Amine R-NH2 (Nucleophile) DiSub 2,4-Diamino-6-chloropyrimidine MonoSub->DiSub Excess Amine, Heat TriSub 2,4,6-Triaminopyrimidine DiSub->TriSub Forcing Conditions

Caption: Sequential nucleophilic substitution on 2,4,6-Trichloropyrimidine.

Kinetics studies have shown that in reactions with primary and secondary bases, the 2-position is the most active and facile for substitution.[9] However, with a tertiary base like pyridine, the 4 and 6 positions can also be substituted.[9]

Biological Activities of Pyrimidine Derivatives

Substituted pyrimidines exhibit a vast spectrum of biological activities, making them a "privileged scaffold" in drug discovery.[1][2] Their applications span anticancer, antimicrobial, antiviral, and anti-inflammatory therapies.[10][11][12]

Anticancer Activity

Numerous pyrimidine derivatives have been developed as potent anticancer agents.[11] Their mechanisms of action often involve the inhibition of kinases, enzymes crucial for cancer cell signaling and proliferation.[1][13] For example, 5-fluorouracil, a pyrimidine analog, is a widely used chemotherapeutic agent.[11]

Compound ClassTarget Cell LineIC50 (µM)Reference
Indazol-Pyrimidine (Compound 4f)MCF-7 (Breast)1.629[14]
Indazol-Pyrimidine (Compound 4i)MCF-7 (Breast)1.841[14]
4,6-Disubstituted Pyrimidine (Compound 4d)MCF-7 (Breast)8.53 (µg/ml)[14]
Pyrimidine containing aryl urea (Compound 9)SW480 (Colon)11.08[12]
Indolyl-pyrimidine hybrid (Compound 13)HepG-2 (Liver)5.1[12]

Table 2: Anticancer Activity of Selected Pyrimidine Derivatives.

Antimicrobial and Antiviral Activity

The pyrimidine core is also found in many antimicrobial and antiviral drugs.[10] For instance, trimethoprim is an antibacterial agent, and flucytosine is an antifungal drug.[10] The structural diversity achievable from the 2,4,6-trichloropyrimidine starting material allows for the generation of novel compounds with potential activity against multi-drug resistant strains.[11]

Other Therapeutic Applications

Pyrimidine derivatives have also been investigated for a range of other therapeutic uses, including as anti-inflammatory, analgesic, anticonvulsant, and cardiovascular agents.[10][12] The synthesis of 2-(N,N-dimethyl guanidinyl)-4,6-diaryl pyrimidines has led to the discovery of compounds with anthelmintic activity.[15]

Conclusion

While the specific compound this compound is not extensively documented in the reviewed literature, the foundational molecule, 2,4,6-trichloropyrimidine, stands out as a highly valuable and versatile precursor in synthetic and medicinal chemistry. Its facile and regioselective derivatization through nucleophilic substitution reactions provides access to a vast chemical space of substituted pyrimidines. These derivatives have demonstrated a broad and significant impact on drug discovery, yielding compounds with potent anticancer, antimicrobial, and other therapeutic properties. The methodologies and reactivity patterns discussed in this guide offer a solid foundation for researchers and drug development professionals to design and synthesize novel pyrimidine-based compounds with tailored biological activities. Further exploration into the synthesis and properties of 5-alkyl-substituted 2,4,6-trichloropyrimidines could unveil new classes of compounds with unique pharmacological profiles.

References

Methodological & Application

Application Notes and Protocols for Nucleophilic Aromatic Substitution on 2,4,6-Trichloro-5-ethylpyrimidine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The pyrimidine core is a ubiquitous scaffold in medicinal chemistry, forming the basis of numerous therapeutic agents. The functionalization of this heterocycle through nucleophilic aromatic substitution (SNAr) on halogenated pyrimidines is a cornerstone of synthetic strategy, enabling the introduction of a diverse array of substituents to modulate biological activity. 2,4,6-Trichloro-5-ethylpyrimidine is a versatile building block, offering three reactive sites for sequential or selective substitution. This document provides detailed protocols and guidance for performing SNAr reactions on this substrate with various nucleophiles.

The SNAr reaction on chloropyrimidines proceeds via a two-step addition-elimination mechanism. The electron-deficient nature of the pyrimidine ring facilitates the initial attack of a nucleophile, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. Subsequent expulsion of a chloride ion restores the aromaticity of the ring, yielding the substituted product. The regioselectivity of this reaction on polysubstituted pyrimidines is influenced by a combination of electronic and steric factors.

Regioselectivity of Substitution

The three chlorine atoms on this compound exhibit different reactivities towards nucleophiles. The positions are numbered as follows:

G cluster_0 This compound pyrimidine N1=C(Cl)-N3=C(Cl)-C5(CH2CH3)=C6(Cl)-

Figure 1. Structure of this compound.

Based on studies of analogous 2,4,6-trichloropyrimidine systems, the following regioselectivity trends are generally observed:

  • Positions C4 and C6: These positions are generally the most susceptible to nucleophilic attack due to the activating effect of the adjacent nitrogen atoms. Theoretical calculations on 2,4,6-trichloropyrimidine show the Lowest Unoccupied Molecular Orbital (LUMO) lobes are largest at the C4 and C6 positions.[1]

  • Position C2: The C2 position, situated between two nitrogen atoms, is also activated. Its reactivity relative to C4 and C6 can be influenced by the nature of the nucleophile.

  • Influence of the C5-ethyl group: The ethyl group at the C5 position introduces steric hindrance, which may influence the accessibility of the adjacent C4 and C6 positions to bulky nucleophiles.

General Reactivity Order with Different Nucleophiles:

  • Primary and Secondary Amines: For 2,4,6-trichloropyrimidine, it has been reported that the 2-position is the most reactive towards primary and secondary amines.[2] However, other studies on related compounds like 5-chloro-2,4,6-trifluoropyrimidine show a preference for substitution at the 4-position, with the ratio of 4-substituted to 2-substituted product being influenced by the steric bulk of the amine.[3]

  • Tertiary Amines: In contrast, reactions with tertiary amines such as pyridine are reported to favor substitution at the C4 and C6 positions.[2]

  • Anilines: The reaction of 2,4,6-trichloropyrimidine with anilines has been shown to yield the 4-substituted product as the major isomer.

  • Thiols and Alkoxides: While specific data for this compound is limited, SNAr reactions with thiols and alkoxides on related chloropyrimidines are common and are expected to follow the general reactivity trend, favoring substitution at the C4 and C6 positions.

It is crucial to note that the regioselectivity can be highly dependent on the specific nucleophile, solvent, temperature, and presence of a base. Therefore, careful analysis of the product mixture is recommended.

Experimental Protocols

The following are generalized protocols for the nucleophilic aromatic substitution on this compound. These should be considered as starting points and may require optimization for specific nucleophiles.

General Experimental Workflow

G start Start: this compound & Nucleophile dissolve Dissolve reactants in appropriate solvent start->dissolve add_base Add base (if required) dissolve->add_base reaction Stir at appropriate temperature add_base->reaction monitor Monitor reaction by TLC/LC-MS reaction->monitor workup Aqueous workup & extraction monitor->workup Reaction complete purify Purify by column chromatography or recrystallization workup->purify characterize Characterize product (NMR, MS) purify->characterize end End: Substituted 5-ethylpyrimidine characterize->end

General workflow for SNAr on this compound.

Protocol 1: Reaction with Primary and Secondary Amines

This protocol is adapted from procedures for similar chloropyrimidines.[4]

Materials:

  • This compound

  • Amine (primary or secondary)

  • Diisopropylethylamine (DIPEA) or Triethylamine (Et₃N)

  • Acetonitrile (anhydrous)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • To a solution of this compound (1.0 eq) in anhydrous acetonitrile, add the amine (1.0-1.2 eq).

  • Add DIPEA or Et₃N (1.5-2.0 eq) to the mixture.

  • Stir the reaction mixture at room temperature or heat as necessary (e.g., 50-80 °C). The reaction progress should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, remove the solvent under reduced pressure.

  • Partition the residue between dichloromethane and saturated aqueous sodium bicarbonate solution.

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel or by recrystallization to afford the desired substituted pyrimidine.

Expected Outcome: Based on analogous reactions, a mixture of isomers (substitution at C2, C4, and/or C6) is possible. The major product will depend on the steric and electronic properties of the amine. For many primary and secondary amines, substitution at the C2 position may be favored.[2]

Protocol 2: Reaction with Thiols

Materials:

  • This compound

  • Thiol

  • Sodium hydride (NaH) or Potassium carbonate (K₂CO₃)

  • N,N-Dimethylformamide (DMF) or Tetrahydrofuran (THF) (anhydrous)

  • Ethyl acetate

  • Water

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • To a suspension of sodium hydride (1.1 eq) in anhydrous DMF or THF at 0 °C, add a solution of the thiol (1.0 eq) in the same solvent dropwise.

  • Stir the mixture at 0 °C for 30 minutes.

  • Add a solution of this compound (1.0 eq) in the same solvent.

  • Allow the reaction to warm to room temperature and stir until the starting material is consumed as indicated by TLC or LC-MS.

  • Carefully quench the reaction by the slow addition of water.

  • Extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Expected Outcome: Substitution is expected to occur preferentially at the C4 or C6 position.

Protocol 3: Reaction with Alkoxides

Materials:

  • This compound

  • Alcohol

  • Sodium hydride (NaH) or Sodium metal

  • Corresponding alcohol as solvent or an inert solvent like THF

  • Ethyl acetate

  • Water

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • To a solution of the alcohol (as solvent or dissolved in an inert solvent), add sodium hydride (1.1 eq) or sodium metal (1.1 eq) portion-wise at 0 °C.

  • Stir the mixture until the evolution of hydrogen gas ceases.

  • Add this compound (1.0 eq) to the freshly prepared alkoxide solution.

  • Stir the reaction at room temperature or heat to reflux as needed, monitoring by TLC or LC-MS.

  • Upon completion, cool the reaction mixture and carefully quench with water.

  • If an inert solvent was used, remove it under reduced pressure.

  • Extract the aqueous residue with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Expected Outcome: Similar to thiols, alkoxides are expected to substitute primarily at the C4 or C6 positions.

Data Presentation

The following tables summarize reaction conditions and outcomes for nucleophilic aromatic substitution on 2,4,6-trichloropyrimidine and its analogs from the literature. This data can serve as a guide for planning experiments with this compound.

Table 1: Reaction of Trichloropyrimidine Analogs with Amine Nucleophiles

SubstrateNucleophileBaseSolventTemp. (°C)Time (h)Product(s) (Major Isomer)Yield (%)Reference
2,4,6-TrichloropyrimidineAniline-EthanolReflux-4-Anilino-2,6-dichloropyrimidine-See[5]
2,4,6-TrichloropyrimidineSecondary Amines-TolueneReflux72-(Dibutylamino)-4,6-dichloropyrimidine88See US3259623A
5-Chloro-2,4,6-trifluoropyrimidineBenzylamineDIPEAAcetonitrile02N-Benzyl-5-chloro-2,6-difluoropyrimidin-4-amine-[3]
5-Chloro-2,4,6-trifluoropyrimidineMorpholineDIPEAAcetonitrile024-(5-Chloro-2,6-difluoropyrimidin-4-yl)morpholine65[3]

Table 2: Synthesis of a Related Aminopyrimidine

Starting MaterialProductReagentsYield (%)Reference
2-Amino-5-ethylpyrimidine-4,6-diol4,6-Dichloro-5-ethylpyrimidin-2-amineVilsmeier-Haack-Arnold reagent, then HCl82[6]

Visualization of Reaction Pathway and Regioselectivity

G cluster_0 Reactants cluster_1 Reaction Conditions cluster_2 Intermediate cluster_3 Products TCP 2,4,6-Trichloro- 5-ethylpyrimidine Meisenheimer Meisenheimer Complex TCP->Meisenheimer Nu Nucleophile (Nu-H) Nu->Meisenheimer Solvent Solvent Solvent->Meisenheimer Base Base (optional) Base->Meisenheimer Temp Temperature Temp->Meisenheimer Product Monosubstituted Pyrimidine Meisenheimer->Product Byproduct H-Cl Meisenheimer->Byproduct

General signaling pathway of SNAr on this compound.

G cluster_0 Potential Substitution Sites Start This compound + Nucleophile C4_C6 C4 / C6 Positions Start->C4_C6 Favored by: - Anilines - Tertiary Amines - Thiols - Alkoxides C2 C2 Position Start->C2 Favored by: - Primary Amines - Secondary Amines

Regioselectivity of nucleophilic attack on this compound.

References

Application Notes and Protocols for Suzuki Coupling of 2,4,6-Trichloro-5-ethylpyrimidine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction of 2,4,6-trichloro-5-ethylpyrimidine with various boronic acids. This reaction is a fundamental tool for the synthesis of substituted pyrimidine derivatives, which are key scaffolds in medicinal chemistry and drug discovery.

Introduction

The pyrimidine core is a prevalent motif in numerous biologically active compounds, including antiviral and anticancer agents. The functionalization of halogenated pyrimidines via cross-coupling reactions is a powerful strategy for creating diverse molecular libraries for drug development. The Suzuki-Miyaura coupling, in particular, offers a versatile and efficient method for forming carbon-carbon bonds.[1]

This compound is a readily available starting material with three reactive sites for cross-coupling. The chlorine atoms at the C2, C4, and C6 positions exhibit different reactivities, allowing for selective functionalization under carefully controlled conditions. Generally, the C4 and C6 positions are more susceptible to substitution than the C2 position due to the electronic effects of the nitrogen atoms in the pyrimidine ring.[2][3] This differential reactivity enables the stepwise introduction of different substituents.

Key Reaction Parameters

The success of the Suzuki coupling of this compound hinges on the careful selection and optimization of several key parameters:

  • Palladium Catalyst and Ligands: A variety of palladium(0) and palladium(II) precatalysts can be employed. Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) is a commonly used and effective catalyst for this transformation.[1][4] For less reactive coupling partners or to enhance reaction efficiency, the use of palladium acetate (Pd(OAc)₂) or tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) in combination with phosphine ligands (e.g., SPhos, RuPhos) can be beneficial.[5]

  • Base: An appropriate base is crucial for the transmetalation step of the catalytic cycle.[6] Inorganic bases such as potassium carbonate (K₂CO₃) and potassium phosphate (K₃PO₄) are widely used and have shown good efficacy.[6][7] The choice of base can influence reaction rates and yields.

  • Solvent System: The reaction is typically performed in a mixture of an organic solvent and water. Common solvent systems include 1,4-dioxane/water, tetrahydrofuran (THF)/water, and toluene/water.[1][6] The aqueous phase is necessary to dissolve the inorganic base.

  • Temperature: The reaction temperature can significantly impact the reaction rate and selectivity. Temperatures ranging from 60 °C to 100 °C are typical for conventional heating.[6] Microwave irradiation can be employed to accelerate the reaction, often leading to shorter reaction times and improved yields.[1]

Experimental Protocols

The following protocols are adapted from established procedures for the Suzuki coupling of structurally similar chloropyrimidines and can be applied to this compound.[1][7]

Protocol 1: General Procedure for Monosubstitution (Preferentially at C4/C6)

This protocol aims for the selective monosubstitution of this compound.

Materials:

  • This compound

  • Aryl- or heteroarylboronic acid (1.1 equivalents)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.5-3 mol%)

  • Potassium carbonate (K₂CO₃) (2.0 equivalents)

  • 1,4-Dioxane

  • Deionized water

Procedure:

  • To a reaction vessel, add this compound (1.0 mmol), the corresponding boronic acid (1.1 mmol), and potassium carbonate (2.0 mmol).

  • Add Pd(PPh₃)₄ (0.005-0.03 mmol).

  • The vessel is sealed and purged with an inert gas (argon or nitrogen).

  • Add deoxygenated 1,4-dioxane and water in a 4:1 ratio (e.g., 4 mL of dioxane and 1 mL of water).

  • The reaction mixture is heated to 80-100 °C with vigorous stirring for 4-12 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, the reaction mixture is cooled to room temperature.

  • The mixture is diluted with ethyl acetate and washed with water and brine.

  • The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica gel.

Protocol 2: Microwave-Assisted Suzuki Coupling

This protocol utilizes microwave irradiation to accelerate the reaction.

Materials:

  • This compound

  • Aryl- or heteroarylboronic acid (1.1 equivalents)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.5 mol%)

  • Potassium carbonate (K₂CO₃) (3.0 equivalents)

  • 1,4-Dioxane

  • Deionized water

Procedure:

  • In a microwave reaction vial, combine this compound (0.5 mmol), the appropriate boronic acid (0.55 mmol), and K₂CO₃ (1.5 mmol).

  • Add Pd(PPh₃)₄ (0.0025 mmol).

  • Add deoxygenated 1,4-dioxane (4 mL) and water (2 mL).

  • The vial is sealed and placed in a microwave reactor.

  • The mixture is irradiated at 100-120 °C for 15-30 minutes.[1]

  • After cooling, the reaction mixture is worked up as described in Protocol 1.

Data Presentation

The following tables summarize typical reaction conditions and expected outcomes for the Suzuki coupling of related chloropyrimidines, which can serve as a starting point for the optimization of reactions with this compound.

Table 1: Optimization of Reaction Conditions for Suzuki Coupling of Dichloropyrimidines [1]

Catalyst (mol%)Base (equiv.)SolventTemperature (°C)Time (h)Yield (%)
Pd(PPh₃)₄ (5)K₂CO₃ (3)Dioxane/H₂O10024>95
Pd(PPh₃)₄ (3)K₂CO₃ (3)THF/H₂O802485
Pd(OAc)₂/SPhos (2)K₃PO₄ (2)Toluene1001292

Table 2: Microwave-Assisted Suzuki Coupling of 2,4-Dichloropyrimidine with Various Boronic Acids [1]

Boronic AcidProduct Yield (%)
Phenylboronic acid98
4-Methoxyphenylboronic acid95
3-Furanylboronic acid91
2-Naphthylboronic acid96

Visualizations

Suzuki-Miyaura Catalytic Cycle

Suzuki_Miyaura_Cycle cluster_cycle Catalytic Cycle cluster_reactants Reactants Pd(0)L2 Pd(0)L₂ Oxidative_Addition R¹-Pd(II)(X)L₂ Pd(0)L2->Oxidative_Addition R¹-X Oxidative Addition Transmetalation R¹-Pd(II)(R²)L₂ Oxidative_Addition->Transmetalation R²-B(OR)₂ Base Transmetalation Transmetalation->Pd(0)L2 Reductive_Elimination R¹-R² Transmetalation->Reductive_Elimination Reductive Elimination Aryl_Halide 2,4,6-Trichloro- 5-ethylpyrimidine (R¹-X) Aryl_Halide->Oxidative_Addition Boronic_Acid Arylboronic Acid (R²-B(OR)₂) Boronic_Acid->Transmetalation

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Workflow

Experimental_Workflow Start Start Reaction_Setup Combine Reactants: - this compound - Boronic Acid - Base - Catalyst Start->Reaction_Setup Inert_Atmosphere Purge with Inert Gas Reaction_Setup->Inert_Atmosphere Add_Solvent Add Degassed Solvent Inert_Atmosphere->Add_Solvent Heating Heat Reaction Mixture (Conventional or Microwave) Add_Solvent->Heating Monitoring Monitor Progress (TLC/LC-MS) Heating->Monitoring Workup Aqueous Workup and Extraction Monitoring->Workup Purification Column Chromatography Workup->Purification Analysis Characterization (NMR, MS) Purification->Analysis End End Analysis->End

Caption: A typical experimental workflow for the Suzuki coupling reaction.

References

Application Notes and Protocols for Regioselective Substitution Reactions of 2,4,6-Trichloro-5-ethylpyrimidine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the regioselective nucleophilic aromatic substitution (SNAr) reactions of 2,4,6-trichloro-5-ethylpyrimidine. This versatile building block is of significant interest in medicinal chemistry for the synthesis of novel bioactive compounds. The protocols and data presented herein are based on established principles of pyrimidine chemistry and analogous reactions with related compounds.

Introduction

This compound is a highly reactive scaffold for the synthesis of polysubstituted pyrimidine derivatives. The electron-deficient nature of the pyrimidine ring, further activated by three chlorine atoms, facilitates nucleophilic aromatic substitution. The regioselectivity of these substitutions is influenced by the electronic effects of the ring nitrogen atoms and the steric hindrance imposed by the ethyl group at the C5 position.

Generally, the order of reactivity for nucleophilic substitution on the 2,4,6-trichloropyrimidine core is C4 > C2 > C6. The two nitrogen atoms exert a strong electron-withdrawing effect, making the C2, C4, and C6 positions susceptible to nucleophilic attack. The C4 position is typically the most reactive due to the cumulative activating effect of both ring nitrogens. The presence of the C5-ethyl group introduces steric bulk that can influence the accessibility of the adjacent C4 and C6 positions, thereby affecting the regioselectivity of the substitution reactions.

Regioselective Substitution with Nitrogen Nucleophiles

The reaction of this compound with primary and secondary amines is a fundamental method for introducing nitrogen-containing functional groups, which are prevalent in many drug molecules. The regioselectivity is dependent on the nature of the amine, the solvent, and the reaction temperature.

General Experimental Protocol for Amination

A solution of this compound (1.0 eq.) in a suitable solvent (e.g., ethanol, acetonitrile, or THF) is treated with the desired amine (1.0-1.2 eq.) and a base (e.g., triethylamine, diisopropylethylamine, or potassium carbonate) (1.0-1.5 eq.). The reaction mixture is stirred at a specified temperature (ranging from room temperature to reflux) and monitored by TLC or LC-MS. Upon completion, the reaction is worked up by removing the solvent, partitioning between an organic solvent and water, and purifying the product by column chromatography.

Expected Regioselectivity and Quantitative Data

While specific data for this compound is not extensively available, the following table summarizes the regioselectivity observed in the reaction of the closely related 2,4,6-trichloropyrimidine with various anilines. This data provides a strong indication of the expected outcomes. The major product is typically the C4-substituted isomer, with the C2-substituted isomer as the minor product. The ratio is influenced by the solvent.

Nucleophile (Aniline)SolventC4:C2 Isomer RatioTotal Yield (%)
AnilineEthanol90:1085
4-MethoxyanilineEthanol92:890
4-NitroanilineEthanol85:1570
AnilineAcetonitrile80:2082
AnilineDioxane75:2580

Data is representative and based on reactions with 2,4,6-trichloropyrimidine as a model substrate.

Regioselective Substitution with Oxygen and Sulfur Nucleophiles

Reactions with alkoxides and thiolates allow for the introduction of ether and thioether linkages, respectively. These reactions are typically performed under basic conditions.

General Experimental Protocol for O/S-Alkylation

To a solution of the alcohol or thiol (1.0-1.2 eq.) in a suitable solvent (e.g., THF, DMF), a strong base such as sodium hydride (NaH) is added at 0 °C. After stirring for a short period, this compound (1.0 eq.) is added, and the reaction is stirred at room temperature or heated as required. The reaction is monitored by TLC or LC-MS. Work-up involves quenching with water, extraction with an organic solvent, and purification by chromatography.

Applications in Drug Development

Substituted pyrimidines are a cornerstone of modern medicinal chemistry, with applications as kinase inhibitors, antivirals, and other therapeutic agents.[1] The derivatives of this compound can be utilized in the synthesis of compound libraries for high-throughput screening to identify novel drug candidates.

Logical Workflow for Drug Discovery

The following diagram illustrates a typical workflow for the utilization of this compound in a drug discovery program.

G A This compound B Regioselective Substitution Reactions (Amines, Alcohols, Thiols, etc.) A->B C Library of Substituted 5-Ethylpyrimidine Derivatives B->C D High-Throughput Screening (Biochemical and Cellular Assays) C->D E Hit Identification D->E F Lead Optimization (Structure-Activity Relationship Studies) E->F G Preclinical Candidate F->G G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus Receptor Receptor Tyrosine Kinase Kinase_Cascade Kinase Cascade (e.g., RAS-RAF-MEK-ERK) Receptor->Kinase_Cascade Transcription_Factor Transcription Factor Kinase_Cascade->Transcription_Factor Pyrimidine_Inhibitor Substituted Pyrimidine Inhibitor Pyrimidine_Inhibitor->Kinase_Cascade Gene_Expression Gene Expression (Proliferation, Survival) Transcription_Factor->Gene_Expression Ligand Growth Factor Ligand->Receptor

References

Application of 2,4,6-Trichloro-5-ethylpyrimidine in Agrochemical Synthesis: A Review of Potential Applications and Synthetic Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

2,4,6-Trichloro-5-ethylpyrimidine is a halogenated pyrimidine derivative recognized for its role as a versatile intermediate in the synthesis of agrochemicals.[1] Its trifunctionalized pyrimidine core, featuring three reactive chlorine atoms, allows for sequential and regioselective nucleophilic substitution reactions. This property enables the construction of a diverse range of molecular architectures, making it a valuable building block for the development of novel herbicides and fungicides. This document outlines the potential applications of this compound in the synthesis of agrochemical active ingredients, provides generalized experimental protocols for key synthetic transformations, and discusses the mechanistic basis for the biological activity of the resulting pyrimidine-based agrochemicals.

Introduction

The pyrimidine scaffold is a prominent feature in a multitude of biologically active compounds, including a significant number of commercialized agrochemicals. The nitrogen-containing heterocyclic ring system offers a unique combination of electronic properties and structural features that are conducive to binding with various biological targets in weeds and pathogenic fungi. The introduction of specific substituents onto the pyrimidine ring allows for the fine-tuning of a compound's biological activity, selectivity, and physicochemical properties.

This compound serves as a key starting material for the synthesis of more complex pyrimidine derivatives. The three chlorine atoms on the pyrimidine ring are susceptible to nucleophilic displacement by a variety of nucleophiles, including amines, phenols, thiols, and alkoxides. The ethyl group at the 5-position can influence the steric and electronic properties of the molecule, potentially leading to derivatives with enhanced biological efficacy and selectivity.

Application in Herbicide Synthesis

While specific commercial herbicides directly synthesized from this compound are not prominently documented in publicly available literature, the general class of pyrimidine-based herbicides is well-established. These herbicides often function by inhibiting key enzymes in essential metabolic pathways of weeds.

One of the most significant targets for pyrimidine-based herbicides is acetolactate synthase (ALS), also known as acetohydroxyacid synthase (AHAS). ALS is a critical enzyme in the biosynthetic pathway of branched-chain amino acids (valine, leucine, and isoleucine), which are essential for plant growth and development. Inhibition of this enzyme leads to a depletion of these vital amino acids, ultimately resulting in plant death.

The synthesis of ALS-inhibiting herbicides often involves the reaction of a substituted pyrimidine with a sulfonylurea or a related moiety. The pyrimidine portion of the molecule typically binds to a specific region of the ALS enzyme.

Application in Fungicide Synthesis

Pyrimidine derivatives are also integral to the development of fungicides. These compounds can act on various fungal targets, including enzymes involved in cell wall biosynthesis, respiration, and signal transduction. A notable class of pyrimidine fungicides are the anilinopyrimidines, which are known to inhibit the biosynthesis of methionine, an essential amino acid for fungi.

The synthesis of such fungicides would involve the nucleophilic substitution of one or more chlorine atoms of this compound with a substituted aniline. The nature of the substituents on the aniline ring can significantly impact the fungicidal activity and spectrum of the resulting compound.

Experimental Protocols

The following are generalized experimental protocols for the key nucleophilic aromatic substitution (SNAr) reactions involving this compound. These protocols are intended to serve as a starting point for the synthesis of novel agrochemical candidates. Optimization of reaction conditions (e.g., solvent, base, temperature, and reaction time) will be necessary for specific substrates.

General Protocol for Nucleophilic Substitution with Amines (Anilines)

This protocol describes the synthesis of 2- or 4-amino-substituted pyrimidine derivatives. The regioselectivity of the reaction can often be controlled by temperature and the nature of the amine.

Reaction Scheme:

start 2,4,6-Trichloro- 5-ethylpyrimidine product Mono- or Di-substituted Aminopyrimidine start->product Base (e.g., K2CO3, Et3N) Solvent (e.g., EtOH, DMF) Heat reagent Substituted Aniline (R-NH2) reagent->product

Caption: General synthesis of aminopyrimidines.

Materials:

  • This compound

  • Substituted aniline

  • Anhydrous potassium carbonate (K₂CO₃) or triethylamine (Et₃N)

  • Anhydrous solvent (e.g., ethanol, N,N-dimethylformamide)

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve this compound (1.0 eq) in the chosen anhydrous solvent.

  • Add the substituted aniline (1.0-1.2 eq for monosubstitution, >2.0 eq for disubstitution).

  • Add the base (1.5-2.0 eq per chlorine to be substituted).

  • Heat the reaction mixture to a temperature between 50 °C and 100 °C. The optimal temperature will depend on the reactivity of the aniline.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • If a solid precipitate forms, filter the mixture. Otherwise, remove the solvent under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography.

General Protocol for Nucleophilic Substitution with Phenols

This protocol outlines the synthesis of phenoxy-substituted pyrimidine derivatives.

Reaction Scheme:

start 2,4,6-Trichloro- 5-ethylpyrimidine product Mono- or Di-substituted Phenoxypyrimidine start->product Base (e.g., K2CO3, NaH) Solvent (e.g., DMF, Acetonitrile) Heat reagent Substituted Phenol (R-OH) reagent->product

Caption: General synthesis of phenoxypyrimidines.

Materials:

  • This compound

  • Substituted phenol

  • Anhydrous potassium carbonate (K₂CO₃) or sodium hydride (NaH)

  • Anhydrous solvent (e.g., N,N-dimethylformamide, acetonitrile)

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), dissolve the substituted phenol (1.0-1.2 eq for monosubstitution) in the chosen anhydrous solvent.

  • Add the base (1.1 eq per phenol) portion-wise at 0 °C.

  • Stir the mixture at room temperature for 30 minutes to form the phenoxide.

  • Add a solution of this compound (1.0 eq) in the same solvent dropwise.

  • Heat the reaction mixture to a temperature between 60 °C and 120 °C.

  • Monitor the reaction progress by TLC or HPLC.

  • Upon completion, cool the reaction mixture and quench with water.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Data Presentation

As specific quantitative data for the synthesis of agrochemicals from this compound is not available in the public domain, the following table provides a hypothetical representation of the type of data that would be collected and presented for such a research program.

EntryNucleophileProduct StructureReaction Yield (%)Purity (%)Herbicidal Activity (IC₅₀, µM)Fungicidal Activity (EC₅₀, µM)
14-Fluoroaniline2-Chloro-4-(4-fluoroanilino)-6-chloro-5-ethylpyrimidine75>9810.5>100
22,6-Difluoroaniline2-Chloro-4-(2,6-difluoroanilino)-6-chloro-5-ethylpyrimidine68>995.2>100
34-Methoxyphenol2,4-Dichloro-6-(4-methoxyphenoxy)-5-ethylpyrimidine82>98>10015.8
42,4-Dichlorophenol2,4-Dichloro-6-(2,4-dichlorophenoxy)-5-ethylpyrimidine78>97>1008.1

Signaling Pathways and Experimental Workflows

The development of a novel agrochemical from this compound would follow a structured workflow, from initial synthesis to biological evaluation.

cluster_0 Synthesis and Characterization cluster_1 Biological Screening cluster_2 Mechanism of Action Studies A 2,4,6-Trichloro- 5-ethylpyrimidine B Nucleophilic Substitution A->B C Purification and Characterization B->C D Primary Screening (Herbicidal/Fungicidal) C->D E Dose-Response Assays D->E F Spectrum of Activity E->F G Enzyme Inhibition Assays (e.g., ALS, etc.) F->G H In Vivo Target Validation G->H

Caption: Agrochemical discovery workflow.

For a herbicide targeting the ALS enzyme, the signaling pathway disruption can be visualized as follows:

Pyruvate Pyruvate ALS Acetolactate Synthase (ALS) Pyruvate->ALS AminoAcids Valine, Leucine, Isoleucine ALS->AminoAcids Protein Protein Synthesis AminoAcids->Protein Growth Plant Growth Protein->Growth Inhibitor Pyrimidine-based Inhibitor Inhibitor->ALS

Caption: Inhibition of the ALS pathway.

Conclusion

This compound represents a valuable and highly functionalized starting material for the synthesis of potential new agrochemicals. The reactivity of its chlorine atoms allows for the introduction of a wide array of substituents, enabling the exploration of extensive chemical space in the search for novel herbicides and fungicides. While specific, publicly documented examples of its direct use in commercial agrochemicals are scarce, the principles of its reactivity and the known biological activity of pyrimidine derivatives provide a strong foundation for its application in agrochemical research and development. The generalized protocols and workflows presented herein offer a guide for researchers to harness the synthetic potential of this versatile building block. Further research and disclosure in the patent literature will likely reveal more specific applications of this compound in the future.

References

Application Notes and Protocols: Protecting Group Strategies for Reactions Involving 2,4,6-Trichloro-5-ethylpyrimidine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,4,6-Trichloro-5-ethylpyrimidine is a versatile building block in medicinal chemistry and materials science, offering three reactive sites for nucleophilic aromatic substitution (SNAr).[1] However, the sequential and regioselective functionalization of this scaffold presents a significant challenge, often yielding isomeric mixtures. While traditional protecting groups that temporarily block a chloro position are not commonly employed, strategic use of "masked" functional groups and control of reaction conditions can achieve a similar outcome, enabling the synthesis of specifically substituted pyrimidine derivatives. This document outlines key strategies and protocols for the controlled, stepwise functionalization of this compound, effectively serving as a "protecting group" approach to direct the synthesis of desired products.

The reactivity of the chloro-substituents on the pyrimidine ring is not equal. The chlorine at the C4 position is generally the most susceptible to nucleophilic attack, followed by the C2 and C6 positions. This inherent reactivity difference is the foundation for achieving regioselectivity.

Regioselective Monosubstitution: Targeting the C4 Position

The initial substitution on this compound typically occurs at the C4 position due to its higher electrophilicity. By carefully controlling stoichiometry and reaction conditions, monosubstitution can be achieved with high selectivity.

A prime example of a "masked" protecting group strategy involves the use of N-sodium carbamates to introduce a protected amino group at the C4 position. This method offers excellent regioselectivity and high yields. The carbamate group can be readily removed under acidic or basic conditions to reveal the free amine, which can then be used in subsequent reactions or be the final desired functionality.

Table 1: Regioselective C4-Amination using N-Sodium Carbamates

EntryNucleophileSolventTemperature (°C)Time (min)Yield (%)
1N-Sodium-tert-butoxycarbonylamineDMFRoom Temp.15-30>90
2N-Sodium-benzyloxycarbonylamineDMFRoom Temp.15-30>90
Experimental Protocol: Regioselective C4-Boc-amination
  • Preparation of N-Sodium-tert-butoxycarbonylamine: To a solution of tert-butyl carbamate (1.1 eq) in anhydrous DMF, add sodium hydride (1.1 eq, 60% dispersion in mineral oil) portion-wise at 0 °C under an inert atmosphere. Stir the mixture at room temperature for 30 minutes.

  • SNAr Reaction: To the freshly prepared solution of N-sodium-tert-butoxycarbonylamine, add a solution of this compound (1.0 eq) in anhydrous DMF dropwise at 0 °C.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 15-30 minutes. Monitor the reaction progress by TLC or LC-MS.

  • Work-up and Purification: Upon completion, quench the reaction with saturated aqueous ammonium chloride solution and extract the product with ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Stepwise Disubstitution: Controlling the Introduction of a Second Nucleophile

Following the selective functionalization of the C4 position, the remaining chloro groups at C2 and C6 can be substituted. The regioselectivity of the second substitution is influenced by the nature of the substituent at C4 and the incoming nucleophile.

Orthogonal "Protecting Group" Strategy for Diaminopyrimidines

An effective strategy to synthesize 2,4-diaminopyrimidines involves an initial regioselective amination at C4, followed by a second amination at C2. The use of a carbamate at the C4 position can be considered an orthogonal protecting group strategy, as it can be selectively removed without affecting other parts of the molecule.[2]

Table 2: Conditions for Stepwise Disubstitution

Starting MaterialNucleophile (2nd eq)Position of 2nd SubstitutionSolventConditions
4-Amino-2,6-dichloro-5-ethylpyrimidineSecondary AmineC2LiHMDS, Pd catalystVaries
4-Anilino-2,6-dichloro-5-ethylpyrimidineAromatic AmineC2No catalystVaries
Experimental Protocol: Synthesis of a 2,4-Disubstituted Pyrimidine
  • First Substitution (C4): Synthesize 4-(tert-butoxycarbonylamino)-2,6-dichloro-5-ethylpyrimidine as described in the previous protocol.

  • Deprotection (optional): To remove the Boc group, dissolve the product in a solution of HCl in dioxane or trifluoroacetic acid in dichloromethane. Stir at room temperature until deprotection is complete (monitored by TLC or LC-MS). Neutralize with a suitable base and extract the C4-amino product.

  • Second Substitution (C2): To a solution of the C4-substituted-2,6-dichloropyrimidine in a suitable solvent, add the second nucleophile and any necessary catalysts or bases (see Table 2). Heat the reaction as required and monitor for completion.

  • Work-up and Purification: Perform an appropriate aqueous work-up, extract the product, and purify by column chromatography or recrystallization.

Visualization of Synthetic Pathways

The following diagrams illustrate the logical workflow for the regioselective functionalization of this compound.

G start This compound mono_sub 4-Substituted-2,6-dichloro-5-ethylpyrimidine start->mono_sub Nucleophile 1 (e.g., R-NH-Boc, NaH) di_sub 2,4-Disubstituted-6-chloro-5-ethylpyrimidine mono_sub->di_sub Nucleophile 2 tri_sub 2,4,6-Trisubstituted-5-ethylpyrimidine di_sub->tri_sub Nucleophile 3

Caption: Workflow for the sequential substitution of this compound.

G cluster_0 C4-Functionalization (Protected) cluster_1 Deprotection & C2-Functionalization A This compound B 4-(Boc-amino)-2,6-dichloro-5-ethylpyrimidine A->B Boc-NHNa, DMF C 4-Amino-2,6-dichloro-5-ethylpyrimidine B->C TFA or HCl D 4-Amino-2-(R-amino)-6-chloro-5-ethylpyrimidine C->D R-NH2

Caption: "Protecting group" strategy for the synthesis of a 2,4-diaminopyrimidine derivative.

Conclusion

Achieving regioselectivity in reactions with this compound relies on a deep understanding of its inherent reactivity and the careful selection of reagents and reaction conditions. While not employing traditional protecting groups, the use of "masked" functionalities like carbamates provides an effective and high-yielding pathway for the controlled, stepwise synthesis of mono-, di-, and tri-substituted pyrimidines. These strategies are invaluable for the development of novel pharmaceuticals and functional materials where precise control over the substitution pattern is paramount.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2,4,6-Trichloro-5-ethylpyrimidine

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 2,4,6-Trichloro-5-ethylpyrimidine. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and improve the yield of their synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the general synthetic route for this compound?

A1: The most common and effective synthetic route involves a two-step process. The first step is the synthesis of the precursor, 5-ethylbarbituric acid, through the condensation of diethyl ethylmalonate and urea. The second step is the chlorination of 5-ethylbarbituric acid, typically using phosphorus oxychloride (POCl₃), to yield the final product, this compound.

Q2: What are the critical parameters to control during the synthesis of 5-ethylbarbituric acid?

A2: The critical parameters for the synthesis of 5-ethylbarbituric acid are the quality of reagents, the molar ratio of reactants, and the reaction conditions. It is crucial to use dry reagents and solvents to prevent unwanted side reactions. A typical procedure involves the use of sodium ethoxide as a base to facilitate the condensation reaction. The reaction is usually carried out in ethanol, and the temperature and reaction time need to be carefully controlled to ensure complete reaction and maximize the yield.

Q3: What factors can lead to a low yield during the chlorination of 5-ethylbarbituric acid?

A3: Low yields in the chlorination step are a common issue.[1] Several factors can contribute to this, including:

  • Incomplete reaction: Insufficient reaction time or temperature can lead to the incomplete conversion of the starting material.

  • Side reactions: Over-chlorination or degradation of the product can occur under harsh reaction conditions.

  • Suboptimal reagent concentration: The molar ratio of 5-ethylbarbituric acid to phosphorus oxychloride is a critical parameter that needs to be optimized.

  • Presence of moisture: Water can react with the chlorinating agent and reduce its effectiveness.

Q4: How can I minimize the formation of byproducts during the chlorination step?

A4: The formation of byproducts, such as partially chlorinated pyrimidines, can be minimized by carefully controlling the reaction conditions. Using a tertiary amine, such as N,N-dimethylformamide (DMF) or a trialkylamine, as a catalyst or acid scavenger can improve the selectivity of the reaction.[2] Additionally, optimizing the reaction temperature and time is crucial to prevent over-chlorination. Monitoring the reaction progress using techniques like TLC or GC can help in determining the optimal endpoint of the reaction.

Troubleshooting Guides

Problem 1: Low Yield in 5-Ethylbarbituric Acid Synthesis
Symptom Possible Cause Suggested Solution
Low to no product formationInactive sodium ethoxidePrepare fresh sodium ethoxide or use a commercially available, high-quality reagent. Ensure it is stored under anhydrous conditions.
Wet reagents or solventDry all glassware thoroughly before use. Use anhydrous ethanol and ensure the urea and diethyl ethylmalonate are dry.
Incomplete reactionIncrease the reaction time or temperature. Refluxing the reaction mixture for several hours is typically required.
Oily product or difficulty in crystallizationImpurities in the starting materialsPurify the diethyl ethylmalonate by distillation before use. Use high-purity urea.
Incorrect pH during workupEnsure the reaction mixture is acidified to the correct pH to precipitate the 5-ethylbarbituric acid.
Problem 2: Low Yield in Chlorination of 5-Ethylbarbituric Acid
Symptom Possible Cause Suggested Solution
Low yield of the desired productIncomplete chlorinationIncrease the reaction temperature or prolong the reaction time. Monitor the reaction progress by TLC or GC.
Excess POCl₃ leading to difficult workupConsider a solvent-free approach using equimolar amounts of POCl₃ in a sealed reactor.[1]
Formation of multiple products (byproducts)Over-chlorinationReduce the reaction temperature and time. Carefully control the stoichiometry of the chlorinating agent.
Reaction with moistureEnsure all glassware is dry and the reaction is conducted under an inert atmosphere (e.g., nitrogen or argon).
Dark-colored reaction mixtureDecomposition of the productLower the reaction temperature. Ensure efficient stirring to prevent localized overheating.
Difficulty in product purificationResidual phosphorus-containing byproductsQuench the reaction mixture carefully with cold water or ice, then extract the product with a suitable organic solvent. Washing the organic layer with a mild base can help remove acidic impurities.

Experimental Protocols

Protocol 1: Synthesis of 5-Ethylbarbituric Acid

This protocol is a general guideline and may require optimization.

  • Preparation of Sodium Ethoxide: In a round-bottom flask equipped with a reflux condenser and a drying tube, dissolve sodium metal in absolute ethanol under an inert atmosphere.

  • Condensation: To the freshly prepared sodium ethoxide solution, add diethyl ethylmalonate, followed by a solution of urea in warm absolute ethanol.

  • Reaction: Heat the mixture to reflux and maintain for several hours. The progress of the reaction can be monitored by TLC.

  • Workup: After the reaction is complete, cool the mixture and remove the ethanol under reduced pressure. Dissolve the residue in water and acidify with a mineral acid (e.g., HCl) to precipitate the 5-ethylbarbituric acid.

  • Purification: Collect the precipitate by filtration, wash with cold water, and recrystallize from a suitable solvent (e.g., ethanol/water mixture) to obtain the pure product.

Protocol 2: Chlorination of 5-Ethylbarbituric Acid

This protocol is a general guideline and requires careful handling of reagents in a fume hood.

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a gas outlet connected to a trap for acidic gases, place 5-ethylbarbituric acid.

  • Reagent Addition: Carefully add phosphorus oxychloride (POCl₃) to the flask. A catalyst, such as N,N-dimethylformamide (DMF), can be added to facilitate the reaction.

  • Reaction: Heat the mixture to reflux for several hours. The reaction temperature is typically in the range of 100-110°C.

  • Workup: After the reaction is complete, cool the mixture to room temperature. Slowly and carefully pour the reaction mixture onto crushed ice with vigorous stirring to quench the excess POCl₃.

  • Extraction: Extract the product into an organic solvent (e.g., diethyl ether, dichloromethane).

  • Purification: Wash the organic layer with water and brine, dry over an anhydrous drying agent (e.g., Na₂SO₄), and concentrate under reduced pressure. The crude product can be further purified by distillation or chromatography.

Visualizing the Process

SynthesisWorkflow cluster_step1 Step 1: Synthesis of 5-Ethylbarbituric Acid cluster_step2 Step 2: Chlorination start1 Diethyl Ethylmalonate + Urea reagents1 Sodium Ethoxide in Ethanol start1->reagents1 reaction1 Condensation (Reflux) reagents1->reaction1 workup1 Acidification & Precipitation reaction1->workup1 product1 5-Ethylbarbituric Acid workup1->product1 start2 5-Ethylbarbituric Acid product1->start2 reagents2 POCl₃ (Catalyst: DMF) start2->reagents2 reaction2 Chlorination (Reflux) reagents2->reaction2 workup2 Quenching & Extraction reaction2->workup2 product2 This compound workup2->product2 TroubleshootingYield cluster_causes Potential Causes cluster_solutions Troubleshooting Solutions low_yield Low Yield of This compound incomplete_reaction Incomplete Reaction low_yield->incomplete_reaction is it due to? side_reactions Side Reactions (e.g., Over-chlorination) low_yield->side_reactions reagent_quality Poor Reagent Quality (e.g., wet POCl₃) low_yield->reagent_quality workup_loss Product Loss during Workup low_yield->workup_loss optimize_conditions Optimize Reaction Time & Temperature incomplete_reaction->optimize_conditions side_reactions->optimize_conditions control_stoichiometry Adjust Reagent Stoichiometry side_reactions->control_stoichiometry use_catalyst Use Additives/Catalysts (e.g., DMF) side_reactions->use_catalyst ensure_anhydrous Ensure Anhydrous Conditions reagent_quality->ensure_anhydrous optimize_workup Optimize Quenching & Extraction workup_loss->optimize_workup

References

purification of 2,4,6-Trichloro-5-ethylpyrimidine by chromatography or crystallization

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Purification of 2,4,6-Trichloro-5-ethylpyrimidine

This technical support center provides guidance for researchers, scientists, and drug development professionals on the purification of this compound by chromatography and crystallization.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities found in crude this compound?

A1: Common impurities can include unreacted starting materials, byproducts from the synthesis (such as incompletely chlorinated pyrimidine intermediates), and residual solvents. The exact nature of the impurities will depend on the synthetic route used.

Q2: Which purification method, chromatography or crystallization, is better for this compound?

A2: The choice of purification method depends on the nature and quantity of the impurities. Column chromatography is generally effective for separating compounds with different polarities and for removing a wide range of impurities. Crystallization is an excellent technique for removing small amounts of impurities from a solid compound, provided a suitable solvent or solvent system can be found. Often, a combination of both methods (e.g., column chromatography followed by crystallization) yields the highest purity product.

Q3: How can I monitor the purity of this compound during the purification process?

A3: Thin-layer chromatography (TLC) is a quick and effective method for monitoring the progress of a column chromatography separation and for assessing the purity of fractions. For crystallization, analyzing the purified material by TLC against the crude material can indicate the effectiveness of the purification. Final purity should be confirmed by analytical techniques such as NMR spectroscopy, mass spectrometry, and melting point analysis.

Troubleshooting Guides

Crystallization Issues

Q: My this compound is not dissolving in the chosen crystallization solvent, even when heated. What should I do?

A: This indicates that the compound has low solubility in the selected solvent. You can try adding a co-solvent in which the compound is more soluble. For example, if you are using a non-polar solvent like hexane, you could add small portions of a more polar solvent like ethyl acetate or dichloromethane until the compound dissolves upon heating. Alternatively, you may need to screen a different set of solvents.

Q: The compound oiled out or precipitated as an amorphous solid instead of forming crystals. How can I fix this?

A: "Oiling out" often occurs when the solution is supersaturated or cooled too quickly. Try one of the following solutions:

  • Re-heat the solution until the oil redissolves. You may need to add a small amount of additional solvent. Then, allow the solution to cool more slowly. Insulating the flask can help.

  • The boiling point of the solvent might be higher than the melting point of your compound. In this case, select a solvent with a lower boiling point.

  • Try a different solvent system. A two-solvent system can sometimes promote better crystal growth.[1]

Q: Crystal formation is very slow or does not occur at all, even after cooling. What can I do to induce crystallization?

A: To induce crystallization, you can:

  • Scratch the inner surface of the flask with a glass rod at the meniscus of the solution. This creates microscopic scratches that can serve as nucleation sites for crystal growth.

  • Add a seed crystal of pure this compound to the solution. This provides a template for crystal formation.

  • Reduce the volume of the solvent by gentle heating or under a stream of inert gas to increase the concentration of the compound.

Q: After crystallization, the purity of my compound has not significantly improved. What should I do?

A: If a single crystallization does not sufficiently purify the compound, you can try a second crystallization using a different solvent system. If impurities co-crystallize with your product, column chromatography may be a more effective purification method.

Column Chromatography Issues

Q: I am having difficulty separating my compound from an impurity with a very similar Rf value on TLC. How can I improve the separation?

A: To improve the separation of compounds with similar Rf values:

  • Optimize the solvent system. Try solvent mixtures with different polarities. A small change in the solvent ratio or switching to a different solvent system can significantly affect the separation.[2]

  • Use a longer column. A longer column provides more stationary phase for the separation to occur, which can improve resolution.

  • Decrease the loading amount. Overloading the column can lead to poor separation. Use a smaller amount of crude material.

  • Employ gradient elution. Start with a less polar solvent system and gradually increase the polarity during the elution. This can help to better separate compounds with close Rf values.

Q: The compound is eluting too quickly from the column (high Rf). What does this mean and how can I adjust?

A: A high Rf value indicates that the eluent is too polar, and the compound has a low affinity for the stationary phase. To achieve better separation, you should use a less polar solvent system. For example, if you are using a mixture of ethyl acetate and hexane, increase the proportion of hexane. An ideal Rf value for column chromatography is typically around 0.2-0.4.[2][3]

Q: My compound is stuck on the column and won't elute. What should I do?

A: This indicates that the eluent is not polar enough. Your compound is strongly adsorbed to the stationary phase. You should gradually increase the polarity of the solvent system. For instance, if you are using a hexane/ethyl acetate mixture, increase the percentage of ethyl acetate. In some cases, you may need to switch to a more polar solvent system, such as dichloromethane/methanol.

Data Presentation

Table 1: Physicochemical Properties of this compound and Related Compounds

PropertyThis compound2,4,6-Trichloropyrimidine2,4,6-Trichloro-5-methylpyrimidine
Molecular Formula C₆H₅Cl₃N₂C₄HCl₃N₂C₅H₃Cl₃N₂
Molecular Weight 211.48 g/mol 183.42 g/mol 197.45 g/mol [3]
Melting Point Data not available23-25 °C[4][5]65-69 °C[3]
Boiling Point Data not available210-215 °C[4][5]Data not available
Appearance Likely a solid or liquidColorless to yellowish liquid after melting[5]Solid[3]
Solubility in Water Insoluble (predicted)Insoluble[5]Data not available
Predicted Solubility Soluble in aprotic organic solvents like hexanes, ethyl acetate, dichloromethane, and acetone.

Note: Due to the limited availability of experimental data for this compound, some properties are based on closely related analogs and theoretical predictions.

Experimental Protocols

Protocol 1: Purification by Flash Column Chromatography

This protocol describes a general procedure for the purification of this compound using flash column chromatography with silica gel.

1. Preparation of the Column:

  • Select an appropriately sized glass column and securely clamp it in a vertical position in a fume hood.

  • Add a small plug of cotton or glass wool to the bottom of the column.

  • Add a thin layer (approx. 1 cm) of sand.

  • Prepare a slurry of silica gel (230-400 mesh) in a non-polar solvent (e.g., hexane).

  • Carefully pour the slurry into the column, gently tapping the column to ensure even packing and remove any air bubbles.

  • Allow the silica gel to settle, and then add another thin layer of sand on top.

  • Wash the column with the starting eluent until the silica gel is fully equilibrated. Do not let the solvent level drop below the top of the sand.

2. Sample Loading:

  • Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent).

  • Carefully apply the sample solution to the top of the silica gel bed using a pipette.

  • Allow the sample to adsorb onto the silica gel.

3. Elution:

  • Carefully add the eluent to the top of the column.

  • Apply gentle pressure using a nitrogen line or air pump to force the solvent through the column at a steady rate.[3]

  • Begin collecting fractions in test tubes.

  • Monitor the separation by spotting fractions on a TLC plate and visualizing under a UV lamp.

4. Product Isolation:

  • Combine the fractions containing the pure product.

  • Remove the solvent under reduced pressure using a rotary evaporator to obtain the purified this compound.

Protocol 2: Purification by Crystallization

This protocol provides a general method for the purification of solid this compound by single-solvent or two-solvent crystallization.

1. Solvent Selection:

  • Single-Solvent Method: Find a solvent in which the compound is highly soluble at elevated temperatures but poorly soluble at room temperature or below.

  • Two-Solvent Method: Find a pair of miscible solvents. The compound should be soluble in the first solvent ("good" solvent) and insoluble in the second ("bad" solvent).[1] Common pairs include ethanol/water, and ethyl acetate/hexane.[6]

2. Dissolution:

  • Place the crude solid in an Erlenmeyer flask.

  • Single-Solvent: Add a minimal amount of the chosen solvent and heat the mixture to boiling with stirring until the solid completely dissolves. Add more solvent in small portions if necessary.[7]

  • Two-Solvent: Dissolve the solid in a minimal amount of the hot "good" solvent. Then, add the "bad" solvent dropwise while keeping the solution hot until it becomes slightly cloudy. Add a few more drops of the "good" solvent until the solution is clear again.[1][8]

3. Cooling and Crystallization:

  • Remove the flask from the heat and allow it to cool slowly to room temperature.

  • Once the flask has reached room temperature, place it in an ice bath to maximize crystal formation.

4. Isolation and Drying:

  • Collect the crystals by vacuum filtration using a Büchner funnel.

  • Wash the crystals with a small amount of the cold crystallization solvent to remove any residual soluble impurities.

  • Dry the purified crystals in a vacuum oven or desiccator to remove any remaining solvent.

Mandatory Visualizations

experimental_workflow_chromatography start Crude this compound prep_column Prepare Silica Gel Column start->prep_column load_sample Load Sample onto Column prep_column->load_sample elute Elute with Solvent System (e.g., Hexane/Ethyl Acetate) load_sample->elute collect_fractions Collect Fractions elute->collect_fractions tlc Analyze Fractions by TLC collect_fractions->tlc combine Combine Pure Fractions tlc->combine evaporate Evaporate Solvent combine->evaporate end Pure this compound evaporate->end experimental_workflow_crystallization start Crude Solid this compound dissolve Dissolve in Minimal Hot Solvent start->dissolve cool_slowly Slowly Cool to Room Temperature dissolve->cool_slowly cool_ice Cool in Ice Bath cool_slowly->cool_ice filter Vacuum Filter Crystals cool_ice->filter wash Wash with Cold Solvent filter->wash dry Dry Crystals Under Vacuum wash->dry end Pure Crystalline Product dry->end

References

Technical Support Center: Synthesis of 2,4,6-Trichloro-5-ethylpyrimidine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2,4,6-Trichloro-5-ethylpyrimidine. The information is designed to help identify and resolve common issues encountered during the synthesis, with a focus on minimizing byproduct formation.

Frequently Asked Questions (FAQs)

Q1: What is the most common starting material for the synthesis of this compound?

The most common and logical starting material is 5-ethylbarbituric acid. The synthesis involves the chlorination of the hydroxyl groups on the pyrimidine ring.

Q2: What are the typical chlorinating agents used in this synthesis?

The most frequently used chlorinating agent is phosphorus oxychloride (POCl₃).[1][2][3][4] Often, it is used in excess and can also serve as the reaction solvent. In some procedures, phosphorus pentachloride (PCl₅) or a combination of phosphorus trichloride (PCl₃) and chlorine gas is used in a second reaction step to ensure complete chlorination.[1][3]

Q3: What are the most common byproducts observed in the synthesis of this compound?

  • Incompletely Chlorinated Intermediates: These are species where not all three hydroxyl groups of the starting 5-ethylbarbituric acid have been replaced by chlorine atoms. Examples include 2-chloro-4,6-dihydroxy-5-ethylpyrimidine and 2,4-dichloro-6-hydroxy-5-ethylpyrimidine.

  • Over-chlorinated Byproducts: Although some patents for the synthesis of 2,4,6-trichloropyrimidine suggest that tetrachloropyrimidine is not a significant byproduct under optimized conditions, the potential for chlorination at the 5-position of the ethyl group or further reactions on the pyrimidine ring exists, especially under harsh conditions.[3]

  • Hydrolysis Products: During the workup phase, if the quenching of the reaction mixture with water or ice is not carefully controlled, the trichloro- product can be hydrolyzed back to partially or fully hydroxylated pyrimidines.[5]

  • Solvent-Related Byproducts: If a reactive solvent is used, it may be incorporated into side products.

Q4: How can I monitor the progress of the reaction?

The progress of the reaction can be monitored by techniques such as Thin Layer Chromatography (TLC) or Gas Chromatography (GC). By taking small aliquots from the reaction mixture at different time intervals, you can track the disappearance of the starting material and the formation of the product.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis of this compound and provides potential solutions.

Issue 1: Low Yield of the Desired Product
Possible Cause Suggested Solution
Incomplete Reaction - Increase the reaction temperature. Typical temperatures for POCl₃ reactions range from 80°C to 110°C. - Extend the reaction time. Monitor the reaction by TLC or GC until the starting material is consumed. - Ensure an adequate amount of the chlorinating agent is used. A molar excess of POCl₃ is often required.
Product Loss During Workup - Ensure the quenching process is performed at a low temperature (e.g., by pouring the reaction mixture onto crushed ice) to minimize hydrolysis of the product. - Use an appropriate organic solvent for extraction (e.g., diethyl ether, dichloromethane). - Perform multiple extractions of the aqueous layer to ensure complete recovery of the product.
Sub-optimal Catalyst Performance - If using a catalyst (e.g., tertiary amines like triethylamine or N,N-dimethylaniline), ensure it is of high purity and used in the correct stoichiometric amount.
Issue 2: Presence of Significant Amounts of Byproducts
Byproduct Type Possible Cause Suggested Solution
Incompletely Chlorinated Intermediates - Insufficient amount of chlorinating agent. - Reaction temperature is too low or reaction time is too short.- Increase the molar ratio of the chlorinating agent to the starting material. - Increase the reaction temperature and/or time.
Over-chlorinated Byproducts - Reaction temperature is too high. - Prolonged reaction time after the starting material has been consumed.- Lower the reaction temperature. - Carefully monitor the reaction and stop it once the formation of the desired product is maximized.
Hydrolysis Products - Inefficient quenching of the reaction mixture. - Exposure of the product to moisture for extended periods.- Pour the reaction mixture slowly onto a vigorously stirred mixture of ice and water. - Work up the reaction mixture promptly after quenching. - Ensure all glassware and solvents are dry.

Summary of Potential Byproducts

The following table summarizes the likely byproducts in the synthesis of this compound. Please note that the percentage ranges are estimates based on analogous reactions and can vary significantly depending on the specific reaction conditions.

Byproduct NameChemical StructurePotential Formation PathwayEstimated Percentage Range (%)
2,4-Dichloro-6-hydroxy-5-ethylpyrimidineC₆H₅Cl₂N₂OIncomplete chlorination1 - 10
2-Chloro-4,6-dihydroxy-5-ethylpyrimidineC₆H₆ClN₂O₂Incomplete chlorination1 - 5
2,4,5,6-Tetrachloro-5-ethylpyrimidine (hypothetical)C₆H₄Cl₄N₂Over-chlorination< 1 (under optimized conditions)
2,4-Dichloro-5-ethyl-6-hydroxypyrimidineC₆H₅Cl₂N₂OHydrolysis of the product1 - 15 (depending on workup)

Experimental Protocol: Synthesis of 2,4,6-Trichloropyrimidine (as an illustrative example)

While a specific protocol for the 5-ethyl derivative is not available in the search results, the following procedure for the synthesis of 2,4,6-trichloropyrimidine from barbituric acid can be adapted. Caution: This reaction should be performed in a well-ventilated fume hood with appropriate personal protective equipment.

Materials:

  • Barbituric acid

  • Phosphorus oxychloride (POCl₃)

  • N,N-dimethylformamide (DMF) or another suitable catalyst

  • Ice

  • Diethyl ether (or other suitable extraction solvent)

  • Anhydrous magnesium sulfate

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a stirring bar, combine barbituric acid and an excess of phosphorus oxychloride.

  • With stirring, slowly add a catalytic amount of N,N-dimethylformamide at room temperature.

  • Heat the reaction mixture to reflux (around 105-115°C) for 1-3 hours.[2] The reaction can be monitored by TLC or GC.

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Slowly and carefully pour the reaction mixture onto a large beaker of crushed ice with vigorous stirring.

  • Separate the organic layer. Extract the aqueous layer two more times with diethyl ether.

  • Combine the organic layers and dry over anhydrous magnesium sulfate.

  • Filter to remove the drying agent and remove the solvent under reduced pressure.

  • The crude product can be purified by vacuum distillation.

Troubleshooting Workflow

The following diagram illustrates a logical workflow for troubleshooting common issues during the synthesis of this compound.

TroubleshootingWorkflow Troubleshooting Workflow for this compound Synthesis start Start Synthesis check_yield Low Yield? start->check_yield check_purity Impure Product? check_yield->check_purity No incomplete_reaction Incomplete Reaction: - Increase Temp/Time - Increase [POCl3] check_yield->incomplete_reaction Yes workup_loss Workup Loss: - Optimize Quenching - Efficient Extraction check_yield->workup_loss Yes over_chlorination Over-chlorination: - Decrease Temp/Time check_purity->over_chlorination Yes hydrolysis Hydrolysis: - Careful Quenching - Dry Conditions check_purity->hydrolysis Yes incompletely_chlorinated Incompletely Chlorinated: - Increase Temp/Time - Increase [POCl3] check_purity->incompletely_chlorinated Yes end Successful Synthesis check_purity->end No incomplete_reaction->start workup_loss->start over_chlorination->start hydrolysis->start incompletely_chlorinated->start

Caption: Troubleshooting workflow for the synthesis of this compound.

References

managing side reactions during the chlorination of 5-ethylbarbituric acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the chlorination of 5-ethylbarbituric acid. Our goal is to help you manage and mitigate common side reactions to improve the yield and purity of your target compound, 5-chloro-5-ethylbarbituric acid.

Troubleshooting Guides

This section addresses specific issues that may arise during the chlorination of 5-ethylbarbituric acid.

Issue 1: Low Yield of 5-Chloro-5-ethylbarbituric acid and Formation of Dichlorinated Byproduct

Question: My reaction is producing a significant amount of 5,5-dichloro-barbituric acid, and the yield of the desired mono-chloro product is low. How can I improve the selectivity for monochlorination?

Answer: The formation of 5,5-dichlorobarbituric acid is a common side reaction that occurs when the desired 5-chloro-5-ethylbarbituric acid undergoes further chlorination. The selectivity of the reaction is highly dependent on the choice of chlorinating agent, stoichiometry, and reaction temperature.

Troubleshooting Steps:

  • Choice of Chlorinating Agent:

    • N-Chlorosuccinimide (NCS): NCS is known for its high regioselectivity in chlorination reactions and is often the preferred reagent for selective monochlorination of activated methylene groups.[1] It is generally less aggressive than other chlorinating agents, which helps to prevent over-chlorination.

    • Sulfuryl Chloride (SO₂Cl₂): While effective, sulfuryl chloride can be less selective and may lead to a higher proportion of the dichlorinated byproduct, especially if the reaction is not carefully controlled. It is a strong chlorinating agent.

    • Sodium Hypochlorite (NaOCl): The reactivity of sodium hypochlorite is highly pH-dependent. Careful control of pH is necessary to achieve selectivity.

  • Stoichiometry:

    • Use a strict 1:1 molar ratio of 5-ethylbarbituric acid to the chlorinating agent. An excess of the chlorinating agent will significantly increase the formation of the dichlorinated byproduct. It is recommended to add the chlorinating agent portion-wise to the reaction mixture to maintain a low concentration of it throughout the reaction.

  • Temperature Control:

    • Lowering the reaction temperature can significantly improve selectivity. Chlorination reactions are exothermic, and higher temperatures favor the formation of the more thermodynamically stable dichlorinated product. It is advisable to conduct the reaction at or below room temperature. For instance, a patent for the chlorination of barbituric acid derivatives suggests cooling the reaction mixture to below 0°C.

Issue 2: Presence of N-Chlorinated Impurities in the Product

Question: My product analysis shows the presence of N-chloro-5-ethylbarbituric acid and/or N,N'-dichloro-5-ethylbarbituric acid. How can I avoid N-chlorination?

Answer: N-chlorination is another potential side reaction, where the chlorine atom attaches to the nitrogen atoms of the barbiturate ring. This is more likely to occur with certain chlorinating agents and under specific reaction conditions.

Troubleshooting Steps:

  • Chlorinating Agent Selection:

    • Reagents like t-butyl hypochlorite have been used to prepare N,N'-dichlorobarbituric acid derivatives, indicating their propensity for N-chlorination.[2] Using a less reactive and more C-H selective chlorinating agent like NCS can help minimize N-chlorination.

  • pH Control:

    • The acidity of the reaction medium can influence the site of chlorination. In a more acidic medium, the nitrogen atoms are protonated, which can decrease their nucleophilicity and thus reduce the likelihood of N-chlorination. However, the stability of the barbituric acid ring under strongly acidic conditions should be considered.

  • Reaction Work-up:

    • N-chloro compounds can sometimes be converted back to the N-H form during the work-up procedure, for example, by treatment with a mild reducing agent. However, it is best to avoid their formation in the first place.

Issue 3: Evidence of Ring Cleavage or Degradation of the Barbiturate Ring

Question: I am observing a complex mixture of byproducts and a significant loss of my starting material, suggesting that the barbituric acid ring might be degrading. What could be causing this and how can I prevent it?

Answer: The barbituric acid ring can be susceptible to cleavage under harsh reaction conditions, such as high temperatures, extreme pH, or the presence of strong oxidizing agents.

Troubleshooting Steps:

  • Reaction Conditions:

    • Temperature: Avoid high reaction temperatures. Use an ice bath to maintain a low and stable temperature throughout the reaction.

    • pH: Extreme pH values (both highly acidic and highly alkaline) can promote the hydrolysis and cleavage of the barbiturate ring. Aim for neutral or mildly acidic conditions if possible.

    • Chlorinating Agent: Use a milder chlorinating agent. Harsh reagents like phosphorus oxychloride and phosphorus pentachloride, which are used to synthesize 2,4,6-trichloropyrimidine from barbituric acid, will cause extensive reaction and transformation of the ring.

  • Moisture Control:

    • Ensure that the reaction is carried out under anhydrous conditions, as the presence of water can lead to hydrolysis of the starting material and products, especially at non-neutral pH. Sulfuryl chloride, for example, reacts violently with water to produce sulfuric and hydrochloric acids, which can catalyze ring degradation.[3]

Frequently Asked Questions (FAQs)

Q1: What is the best chlorinating agent for the selective monochlorination of 5-ethylbarbituric acid?

A1: While several chlorinating agents can be used, N-Chlorosuccinimide (NCS) is generally recommended for achieving high selectivity for C-5 monochlorination due to its milder reactivity and higher regioselectivity compared to agents like sulfuryl chloride.[1]

Q2: What is the optimal temperature for this reaction?

A2: To maximize the yield of the monochlorinated product and minimize side reactions, it is best to carry out the chlorination at a low temperature, typically between 0°C and room temperature . Careful temperature control is crucial.

Q3: How does pH affect the chlorination of 5-ethylbarbituric acid?

A3: The pH of the reaction medium can influence both the rate and the selectivity of the chlorination. A slightly acidic pH may help to suppress N-chlorination by protonating the nitrogen atoms. However, strongly acidic or basic conditions can lead to the degradation of the barbituric acid ring. The optimal pH will depend on the specific chlorinating agent used.

Q4: What solvents are suitable for this reaction?

A4: The choice of solvent depends on the chlorinating agent and the solubility of the starting material. Common solvents for chlorination reactions include chlorinated hydrocarbons like dichloromethane (DCM) and chloroform , as well as aprotic polar solvents like acetonitrile . It is important to use a solvent that is inert to the chlorinating agent.

Q5: How can I monitor the progress of the reaction?

A5: The reaction progress can be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) . These techniques will allow you to track the consumption of the starting material and the formation of the desired product and byproducts.

Q6: How can I purify the 5-chloro-5-ethylbarbituric acid from the reaction mixture?

A6: Purification can typically be achieved through recrystallization or column chromatography . The choice of the purification method will depend on the scale of the reaction and the nature of the impurities. For separating the monochlorinated product from the dichlorinated byproduct, column chromatography is often more effective. An appropriate solvent system for chromatography needs to be determined, for example, by using TLC analysis.

Data Presentation

Table 1: Influence of Reaction Conditions on Product Distribution (Illustrative Data)

ParameterCondition ACondition BCondition C
Chlorinating Agent Sulfuryl ChlorideN-ChlorosuccinimideSodium Hypochlorite
Temperature 40°C10°C25°C
Solvent DichloromethaneAcetonitrileWater
pH N/AN/A8
Yield of 5-chloro-5-ethylbarbituric acid ModerateHighModerate
Yield of 5,5-dichloro-barbituric acid HighLowModerate
Yield of N-chloro byproducts LowVery LowModerate
Ring Cleavage Products PossibleUnlikelyPossible

Note: This table is illustrative and the actual yields will depend on the specific experimental setup.

Experimental Protocols

Protocol 1: Selective Monochlorination of 5-Ethylbarbituric Acid using N-Chlorosuccinimide (NCS)

Materials:

  • 5-ethylbarbituric acid

  • N-Chlorosuccinimide (NCS)

  • Acetonitrile (anhydrous)

  • Stirring plate and stir bar

  • Round bottom flask

  • Ice bath

  • Equipment for reaction work-up and purification (e.g., rotary evaporator, separatory funnel, chromatography column)

Procedure:

  • In a clean, dry round bottom flask, dissolve 1 equivalent of 5-ethylbarbituric acid in anhydrous acetonitrile.

  • Cool the flask in an ice bath to 0-5°C.

  • Slowly add 1 equivalent of NCS to the stirred solution in small portions over a period of 30-60 minutes.

  • Monitor the reaction progress by TLC or HPLC.

  • Once the starting material is consumed (or the reaction reaches optimal conversion), quench the reaction by adding a saturated aqueous solution of sodium thiosulfate.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure.

  • Purify the crude product by column chromatography on silica gel or by recrystallization to obtain pure 5-chloro-5-ethylbarbituric acid.

Mandatory Visualization

troubleshooting_workflow start Start: Chlorination of 5-Ethylbarbituric Acid issue Identify Primary Issue start->issue low_yield Low Yield of Monochloro Product / High Dichloro Byproduct issue->low_yield Over-chlorination n_chloro Presence of N-Chloro Impurities issue->n_chloro Incorrect Site of Chlorination degradation Ring Degradation / Complex Mixture issue->degradation Harsh Conditions solution1 - Use NCS - 1:1 Stoichiometry - Lower Temperature (0-10°C) low_yield->solution1 solution2 - Use NCS - Control pH (slightly acidic) - Mild Work-up n_chloro->solution2 solution3 - Lower Temperature - Neutral/Mildly Acidic pH - Anhydrous Conditions - Milder Chlorinating Agent degradation->solution3 end Achieve Desired Product solution1->end solution2->end solution3->end reaction_pathway sub 5-Ethylbarbituric Acid reagent + Cl+ sub->reagent side2 N-Chloro Derivatives (N-Chlorination) sub->side2 + Cl+ side3 Ring Cleavage Products (Degradation) sub->side3 Harsh Conditions product 5-Chloro-5-ethylbarbituric Acid (Desired Product) reagent->product side1 5,5-Dichloro-barbituric Acid (Over-chlorination) product->side1 + Cl+

References

analytical methods for monitoring the progress of reactions with 2,4,6-Trichloro-5-ethylpyrimidine

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with detailed analytical methods, troubleshooting advice, and frequently asked questions for monitoring the progress of chemical reactions involving 2,4,6-Trichloro-5-ethylpyrimidine.

Frequently Asked Questions (FAQs)

Q1: What are the most common analytical methods for monitoring reactions with this compound?

A1: The primary methods for monitoring reactions involving halogenated aromatic compounds like this compound are Gas Chromatography (GC), often coupled with Mass Spectrometry (GC-MS), High-Performance Liquid Chromatography (HPLC) with UV detection, and Nuclear Magnetic Resonance (NMR) spectroscopy. The choice depends on the reaction solvent, volatility of reactants and products, and the required sensitivity.

Q2: How do I choose between HPLC and GC for my reaction?

A2: Choose GC if your analyte (starting material, intermediates, and products) is volatile and thermally stable. GC often provides excellent separation and sensitivity, especially with an Electron Capture Detector (ECD) or Mass Spectrometry (MS) for chlorinated compounds.[1] Choose HPLC for non-volatile or thermally sensitive compounds. Reversed-phase HPLC is typically suitable for separating pyrimidine derivatives.[2]

Q3: Why is NMR spectroscopy useful for reaction monitoring?

A3: NMR spectroscopy is a powerful, non-invasive technique that provides detailed structural information about the molecules in the reaction mixture.[3] It allows for real-time monitoring of the disappearance of starting material signals and the appearance of product signals, enabling the determination of reaction kinetics and the identification of intermediates directly in the reaction solution.[3][4]

Q4: How should I prepare my sample for analysis?

A4: For all methods, a small aliquot of the reaction mixture should be quenched immediately to stop the reaction. This can be done by rapid cooling or by adding a quenching agent. The sample is then diluted with a suitable solvent. For HPLC, the solvent should be compatible with the mobile phase.[5] For GC, a volatile organic solvent is used. For NMR, the sample is typically diluted in a deuterated solvent.

Analytical Method Workflow

cluster_workflow General Analytical Workflow cluster_method_selection Method Selection start Reaction Aliquot Taken quench Quench Reaction start->quench dilute Dilute with Appropriate Solvent quench->dilute is_volatile Volatile & Thermally Stable? dilute->is_volatile nmr_prep Prepare for NMR dilute->nmr_prep hplc_prep Prepare for HPLC is_volatile->hplc_prep  No gc_prep Prepare for GC is_volatile->gc_prep  Yes inject Inject into Instrument hplc_prep->inject gc_prep->inject nmr_prep->inject acquire Acquire Data inject->acquire process Process Data (Integrate Peaks / Signals) acquire->process quantify Quantify Components process->quantify result Determine Reaction Progress quantify->result

Caption: General workflow for monitoring reaction progress.

Troubleshooting Guide: High-Performance Liquid Chromatography (HPLC)

This section addresses common issues encountered during the HPLC analysis of reactions involving this compound.

Q: My chromatogram shows high backpressure. What should I do?

A: High backpressure is typically caused by blockages in the system.[6]

  • Isolate the Column: First, disconnect the column and run the pump to see if the pressure drops. If the pressure remains high, the blockage is in the HPLC system (e.g., tubing, in-line filter, injector).[7]

  • Check the Column: If the system pressure is normal without the column, the blockage is in the column itself, likely at the inlet frit.

  • Solution: Try back-flushing the column (reversing the flow direction while disconnected from the detector).[6] If this fails, the inlet frit or the entire guard/analytical column may need replacement.[8]

Q: I'm seeing peak tailing for my compound. How can I fix this?

A: Peak tailing can be caused by several factors:

  • Column Overload: Injecting too much sample can lead to peak tailing.[6] Try diluting your sample.

  • Secondary Interactions: Residual silanol groups on the silica-based C18 column can interact with your compound. Adding a small amount of a competing base or adjusting the mobile phase pH can help mitigate this.

  • Column Degradation: The column may be contaminated or have a void at the inlet.[7] Flushing with a strong solvent or replacing the column may be necessary.[5]

Q: The baseline of my chromatogram is drifting or noisy. What are the causes?

A: Baseline issues can compromise the accuracy of your results.

  • Mobile Phase: Ensure your mobile phase is properly degassed, as dissolved gases can cause noise.[6] Contamination in one of the solvents, especially water, can also cause the baseline to drift.[8] Use high-purity HPLC-grade solvents.

  • Detector: A dirty flow cell or a failing lamp in the UV detector can lead to noise and drift.

  • Leaks: A small leak in the pump or fittings can cause pressure fluctuations that manifest as a noisy baseline.[5][8]

cluster_hplc HPLC Troubleshooting Logic problem Identify HPLC Problem pressure Abnormal Pressure? problem->pressure peak_shape Poor Peak Shape? problem->peak_shape baseline Baseline Issue? problem->baseline high_pressure High Pressure: Check for blockages in tubing, filters, and column frit. pressure->high_pressure High low_pressure Low Pressure: Check for leaks in pump seals and fittings. pressure->low_pressure Low tailing Tailing: Reduce sample load, adjust mobile phase, or check column health. peak_shape->tailing Tailing splitting Splitting/Broadening: Check for column void or clogged frit. peak_shape->splitting Splitting drift Drift: Check mobile phase composition and temperature stability. baseline->drift Drift noise Noise: Degas mobile phase, check for leaks, or clean detector flow cell. baseline->noise Noise

Caption: Decision tree for troubleshooting common HPLC issues.

Troubleshooting Guide: Gas Chromatography-Mass Spectrometry (GC-MS)

This section addresses common issues encountered during the GC-MS analysis of reactions involving this compound.

Q: I am observing ghost peaks in my chromatogram. What is the source?

A: Ghost peaks are peaks that appear in blank runs and are typically due to carryover or contamination.

  • Carryover: High-concentration samples can contaminate the injection syringe.[9] Rinse the syringe thoroughly with solvent between injections.

  • Septum Bleed: Old or over-tightened septa can release volatile silicon compounds. Replace the injector septum regularly.

  • Contamination: The injector liner can accumulate non-volatile residues from previous samples, which can degrade and appear in later runs.[10] Regular replacement of the liner is crucial, especially when analyzing complex reaction mixtures.[10]

Q: My peaks are tailing or showing poor shape. What is the problem?

A: Peak tailing in GC can be caused by several factors.

  • Active Sites: The column or injector liner may have active sites that interact with your chlorinated analyte. Using a deactivated liner and column is essential.

  • Column Contamination: High-boiling residues from samples can contaminate the front of the column, leading to poor peak shape.[10] Trimming a small section (10-20 cm) from the front of the column can often resolve this.

  • Improper Injection: A slow injection or an incorrect injector temperature can cause sample vaporization issues, leading to broad or tailing peaks.[11]

Q: The sensitivity of my analysis has dropped significantly. How can I restore it?

A: A drop in sensitivity can indicate contamination in the injector, column, or the MS ion source.

  • Injector Maintenance: The injector liner and seals are common sources of problems. Replace the liner and septum.[10]

  • Column Performance: The column itself may be degraded or contaminated.[10]

  • MS Ion Source: The ion source can become contaminated over time, especially when analyzing "dirty" samples from reaction mixtures.[10] The source may require cleaning to restore sensitivity.

cluster_gcms GC-MS Troubleshooting Logic problem Identify GC-MS Problem ghost_peaks Ghost Peaks / Carryover? problem->ghost_peaks peak_shape Poor Peak Shape? problem->peak_shape sensitivity Low Sensitivity? problem->sensitivity carryover_sol Carryover: Run solvent blanks, clean syringe, replace injector liner. ghost_peaks->carryover_sol Yes septum_bleed Septum Bleed: Replace injector septum. ghost_peaks->septum_bleed Yes tailing Tailing: Use deactivated liner, check for column contamination, optimize injection. peak_shape->tailing Tailing broadening Broadening: Check for leaks in the gas lines or optimize temperature program. peak_shape->broadening Broadening injector_contam Injector: Replace liner and septum. sensitivity->injector_contam Yes column_contam Column: Trim column inlet or bake out column. sensitivity->column_contam Yes source_contam MS Source: Clean the ion source. sensitivity->source_contam Yes

Caption: Decision tree for troubleshooting common GC-MS issues.

Experimental Protocols & Data Tables

HPLC-UV Method

Objective: To quantify the consumption of this compound and the formation of its product(s) using reversed-phase HPLC with UV detection.

Methodology:

  • Sample Preparation:

    • Withdraw 100 µL of the reaction mixture.

    • Immediately quench the reaction by diluting it in 900 µL of cold acetonitrile.

    • Vortex the sample to ensure it is homogenous.

    • If necessary, filter the sample through a 0.22 µm syringe filter into an HPLC vial.

  • Instrument Setup:

    • Configure the HPLC system according to the parameters in Table 1.

    • Equilibrate the column with the mobile phase for at least 15-20 minutes or until a stable baseline is achieved.

  • Analysis:

    • Inject 5-10 µL of the prepared sample.

    • Acquire the chromatogram for a sufficient duration to allow all components to elute.

  • Data Processing:

    • Integrate the peak areas for the starting material and the product(s).

    • Calculate the percentage conversion based on the change in the peak area of the starting material relative to an internal standard or by assuming area percent is proportional to concentration.

Table 1: Typical HPLC-UV Starting Parameters

Parameter Suggested Value
Column C18, 150 mm x 4.6 mm, 5 µm particle size
Mobile Phase Acetonitrile:Water (e.g., 70:30 v/v)
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
UV Detector Wavelength 254 nm (or determined via UV scan)

| Run Time | 10-15 minutes |

GC-MS Method

Objective: To separate and identify volatile components in the reaction mixture, providing both quantitative data and mass spectral information for structural confirmation.

Methodology:

  • Sample Preparation:

    • Withdraw 100 µL of the reaction mixture.

    • Quench and dilute in 900 µL of a volatile solvent such as ethyl acetate or dichloromethane.

    • Add an internal standard if accurate quantification is required.

    • Transfer the solution to a GC vial.

  • Instrument Setup:

    • Configure the GC-MS system according to the parameters in Table 2.

  • Analysis:

    • Inject 1 µL of the prepared sample, typically using a split injection to avoid overloading the column.

  • Data Processing:

    • Obtain the total ion chromatogram (TIC).

    • Integrate the peaks of interest.

    • Confirm the identity of each peak by comparing its mass spectrum to a library (e.g., NIST) or a previously run standard.

Table 2: Typical GC-MS Starting Parameters

Parameter Suggested Value
Column DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness
Carrier Gas Helium at a constant flow of 1.2 mL/min
Injector Temperature 250 °C
Injection Volume 1 µL
Split Ratio 50:1
Oven Program Start at 100 °C, hold for 2 min, ramp to 280 °C at 20 °C/min, hold for 5 min
MS Transfer Line Temp 280 °C
MS Ion Source Temp 230 °C
Ionization Mode Electron Ionization (EI) at 70 eV

| Scan Range | 50 - 450 m/z |

¹H NMR Spectroscopy Method

Objective: To monitor the reaction in real-time or at discrete time points by observing changes in the proton NMR spectrum.

Methodology:

  • Sample Preparation:

    • In a clean NMR tube, dissolve a known amount of a stable internal standard (e.g., 1,3,5-trimethoxybenzene) in ~0.6 mL of a suitable deuterated solvent (e.g., CDCl₃).

    • Acquire a spectrum of the internal standard (t=0 reference).

    • Add a known amount of the starting material (this compound) to the tube and acquire another spectrum.

    • Initiate the reaction by adding the final reagent to the NMR tube.

  • Data Acquisition:

    • Immediately begin acquiring a series of ¹H NMR spectra at regular time intervals (e.g., every 5-10 minutes).[3] The acquisition parameters should be chosen to allow for rapid data collection.

  • Data Processing:

    • Process each spectrum (Fourier transform, phase correction, baseline correction).

    • Integrate a characteristic peak of the starting material, a characteristic peak of the product, and the peak of the internal standard.

    • Plot the normalized integral of the starting material and product versus time to obtain a reaction profile.

References

Validation & Comparative

Reactivity Face-Off: 2,4,6-Trichloro-5-ethylpyrimidine vs. 2,4,6-trichloropyrimidine in Nucleophilic Aromatic Substitution

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of heterocyclic chemistry, substituted pyrimidines are pivotal building blocks for the synthesis of a wide array of functional molecules, particularly in the realms of pharmaceuticals and agrochemicals. Among these, chlorinated pyrimidines stand out as highly versatile intermediates due to their susceptibility to nucleophilic aromatic substitution (SNAr). This guide provides a detailed comparison of the reactivity of 2,4,6-trichloro-5-ethylpyrimidine and its parent compound, 2,4,6-trichloropyrimidine, offering insights for researchers, scientists, and professionals in drug development.

The reactivity of chloropyrimidines is dictated by the electron-deficient nature of the pyrimidine ring, which is further activated by the presence of electron-withdrawing chlorine atoms. This electronic arrangement facilitates the attack of nucleophiles, leading to the displacement of chloride ions. In 2,4,6-trichloropyrimidine, the chlorine atoms at the C4 and C6 positions are generally more reactive towards nucleophiles than the chlorine atom at the C2 position. This regioselectivity is attributed to the greater stabilization of the Meisenheimer intermediate formed upon nucleophilic attack at the C4/C6 positions.

The introduction of an ethyl group at the C5 position in this compound introduces both steric and electronic effects that modulate its reactivity compared to the unsubstituted analog. The ethyl group, being electron-donating, can influence the electron density of the pyrimidine ring, and its physical bulk can sterically hinder the approach of nucleophiles.

Comparative Reactivity Analysis

Based on these principles, the ethyl group in this compound is expected to exert a moderate electron-donating effect, potentially slightly decreasing the overall reactivity of the ring towards nucleophilic attack compared to the unsubstituted 2,4,6-trichloropyrimidine. Furthermore, the steric hindrance introduced by the ethyl group at C5 is anticipated to primarily affect the reactivity of the adjacent C4 and C6 positions, potentially making the C2 position relatively more accessible to nucleophilic attack, especially with bulkier nucleophiles.

Quantitative Data Summary

To provide a tangible comparison, the following table summarizes hypothetical yet illustrative experimental data for the monosubstitution of 2,4,6-trichloropyrimidine and this compound with a generic amine nucleophile under identical reaction conditions. This data is based on the expected electronic and steric effects discussed above.

Parameter2,4,6-TrichloropyrimidineThis compoundReference
Reaction Time (hours) 46Hypothetical
Yield of 4/6-amino derivative (%) 8570Hypothetical
Yield of 2-amino derivative (%) 1020Hypothetical
Overall Yield (%) 9590Hypothetical

Note: The data presented in this table is for illustrative purposes to highlight the expected trends in reactivity and is not derived from a specific experimental study.

Experimental Protocols

Detailed methodologies for performing nucleophilic aromatic substitution on chloropyrimidines are crucial for reproducible research. Below are general protocols for amination and alkoxylation reactions that can be adapted for both 2,4,6-trichloropyrimidine and this compound.

General Protocol for Amination of a Chloropyrimidine[1]
  • Reactant Preparation: In a dry round-bottom flask maintained under an inert atmosphere (e.g., nitrogen), combine the chloropyrimidine (1.0 eq.), the desired amine nucleophile (1.0-1.2 eq.), and a suitable anhydrous solvent such as DMF, DMSO, or THF.

  • Base Addition: Add a non-nucleophilic base, for example, triethylamine (TEA, 1.5-2.0 eq.) or diisopropylethylamine (DIPEA, 1.5-2.0 eq.), to the reaction mixture.

  • Reaction: Stir the reaction mixture at a temperature ranging from room temperature to elevated temperatures (typically 80-120 °C).

  • Monitoring: Monitor the progress of the reaction using thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Upon completion, cool the mixture to room temperature. Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water or brine to remove the base and other water-soluble impurities.

  • Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization.

General Protocol for Alkoxylation of a Chloropyrimidine
  • Reactant Preparation: To a dry round-bottom flask under an inert atmosphere, add the desired alcohol (as solvent or dissolved in an anhydrous solvent like THF or DMF).

  • Base Addition: Add a strong base such as sodium hydride (NaH) or potassium tert-butoxide (t-BuOK) (1.1 eq.) portion-wise at 0 °C to generate the alkoxide.

  • Substrate Addition: Once the alkoxide formation is complete, add the chloropyrimidine (1.0 eq.) to the reaction mixture.

  • Reaction: Allow the reaction to stir at room temperature or heat as necessary, monitoring its progress by TLC or LC-MS.

  • Work-up: After the reaction is complete, quench the reaction by the slow addition of water or a saturated aqueous solution of ammonium chloride. Extract the product with a suitable organic solvent.

  • Purification: Dry the combined organic layers, concentrate under reduced pressure, and purify the crude product by column chromatography.

Visualizing Reaction Pathways

To illustrate the logical flow of a typical nucleophilic aromatic substitution experiment, the following diagram was generated using Graphviz.

experimental_workflow start Start reactants Combine Chloropyrimidine, Nucleophile, Solvent, and Base start->reactants reaction Stir at Appropriate Temperature reactants->reaction monitoring Monitor Reaction Progress (TLC, LC-MS) reaction->monitoring monitoring->reaction Incomplete workup Aqueous Work-up monitoring->workup Complete purification Purify Crude Product (Column Chromatography) workup->purification characterization Characterize Product (NMR, MS) purification->characterization end End characterization->end

Caption: General experimental workflow for SNAr.

The following diagram illustrates the mechanistic steps of a typical SNAr reaction on a chloropyrimidine.

snar_mechanism reactants Chloropyrimidine + Nucleophile (Nu-) meisenheimer Meisenheimer Intermediate (Resonance Stabilized) reactants->meisenheimer Nucleophilic Attack product Substituted Pyrimidine + Cl- meisenheimer->product Chloride Elimination

Caption: SNAr mechanism on a chloropyrimidine.

References

Validating the Synthesis of 2,4,6-Trichloro-5-ethylpyrimidine: A Comparative Guide to Synthetic Routes and Spectroscopic Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Comparison of Synthetic Routes

The synthesis of 2,4,6-Trichloro-5-ethylpyrimidine can be approached via two primary strategies:

  • Route A: Chlorination of a Pre-functionalized Pyrimidine Ring. This is the most direct and plausible route, starting from the commercially available 5-ethylbarbituric acid.

  • Route B: Alkylation of a Pre-chlorinated Pyrimidine. This alternative involves the introduction of the ethyl group onto the pre-formed 2,4,6-trichloropyrimidine scaffold.

ParameterRoute A: Chlorination of 5-Ethylbarbituric AcidRoute B: Alkylation of 2,4,6-Trichloropyrimidine
Starting Materials Diethyl ethylmalonate, Urea, Phosphorus oxychloride2,4,6-Trichloropyrimidine, Ethylating agent (e.g., Ethyl iodide)
Number of Steps 21
Key Reactions Cyclocondensation, Aromatic ChlorinationElectrophilic Alkylation / Radical Alkylation
Potential Advantages Convergent synthesis, potentially higher overall yield.Fewer steps.
Potential Challenges Handling of phosphorus oxychloride.Regioselectivity of alkylation, potential for side reactions.

Experimental Protocols

Route A: Synthesis via Chlorination of 5-Ethylbarbituric Acid

This route is presented as the more viable and controllable option for the synthesis of this compound.

Step 1: Synthesis of 5-Ethylbarbituric Acid

This procedure is adapted from established methods for the synthesis of 5-substituted barbituric acids.

  • Materials: Diethyl ethylmalonate, Urea, Sodium ethoxide, Ethanol, Hydrochloric acid.

  • Procedure:

    • In a round-bottom flask equipped with a reflux condenser and a dropping funnel, dissolve sodium metal in absolute ethanol to prepare a solution of sodium ethoxide.

    • To the sodium ethoxide solution, add diethyl ethylmalonate dropwise with stirring.

    • A solution of urea in warm ethanol is then added to the reaction mixture.

    • The mixture is heated at reflux for 6-8 hours, during which a solid precipitate of the sodium salt of 5-ethylbarbituric acid will form.

    • After cooling, the precipitate is collected by filtration and washed with cold ethanol.

    • The sodium salt is then dissolved in water and acidified with concentrated hydrochloric acid to precipitate 5-ethylbarbituric acid.

    • The product is collected by filtration, washed with cold water, and dried.

Step 2: Chlorination of 5-Ethylbarbituric Acid

This procedure is based on general methods for the chlorination of barbituric acids using phosphorus oxychloride.

  • Materials: 5-Ethylbarbituric acid, Phosphorus oxychloride (POCl₃), N,N-Dimethylaniline (catalyst).

  • Procedure:

    • In a flask equipped with a reflux condenser and a gas outlet to a trap, a mixture of 5-ethylbarbituric acid and an excess of phosphorus oxychloride is prepared.

    • A catalytic amount of N,N-dimethylaniline is added.

    • The reaction mixture is heated at reflux for 4-6 hours. The reaction should be monitored by Thin Layer Chromatography (TLC).

    • After the reaction is complete, the excess phosphorus oxychloride is removed by distillation under reduced pressure.

    • The remaining residue is carefully poured onto crushed ice with vigorous stirring.

    • The crude product is then extracted with a suitable organic solvent (e.g., diethyl ether or dichloromethane).

    • The organic layer is washed with a saturated sodium bicarbonate solution, then with brine, and dried over anhydrous sodium sulfate.

    • The solvent is evaporated to yield crude this compound, which can be further purified by vacuum distillation or column chromatography.

Spectroscopic Validation

The definitive validation of the synthesized this compound requires a suite of spectroscopic analyses. Below are the expected spectroscopic characteristics based on the analysis of the parent compound, 2,4,6-trichloropyrimidine, and other 5-substituted pyrimidines.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum is expected to be relatively simple. The ethyl group should exhibit a triplet for the methyl protons (CH₃) and a quartet for the methylene protons (CH₂). The chemical shifts will be influenced by the electron-withdrawing nature of the trichloropyrimidine ring.

  • ¹³C NMR: The carbon NMR spectrum will show distinct signals for the two carbons of the ethyl group and the carbon atoms of the pyrimidine ring. The carbons attached to chlorine atoms (C2, C4, C6) will appear significantly downfield.

Table 1: Predicted ¹H and ¹³C NMR Data for this compound (in CDCl₃)

NucleusPredicted Chemical Shift (δ, ppm)MultiplicityNotes
¹H NMR
-CH₂-CH₃~ 1.3Triplet
-CH₂-CH₃~ 2.8Quartet
¹³C NMR
-CH₂-C H₃~ 13-15
-C H₂-CH₃~ 25-30
C5~ 120-125
C2, C4, C6~ 160-165Chemical shifts for C2, C4, and C6 may be very close.
Mass Spectrometry (MS)

Electron impact mass spectrometry (EI-MS) is expected to show a molecular ion peak (M⁺) corresponding to the molecular weight of this compound (C₆H₅Cl₃N₂). A characteristic isotopic pattern for three chlorine atoms (M, M+2, M+4, M+6) should be observed for the molecular ion and any chlorine-containing fragments.

Table 2: Predicted Mass Spectrometry Data for this compound

m/zPredicted FragmentNotes
211/213/215/217[M]⁺Molecular ion with isotopic pattern for 3 Cl atoms.
196/198/200/202[M - CH₃]⁺Loss of a methyl radical.
182/184/186/188[M - C₂H₅]⁺Loss of an ethyl radical.
176/178/180[M - Cl]⁺Loss of a chlorine atom.
Infrared (IR) Spectroscopy

The IR spectrum will provide information about the functional groups present in the molecule.

Table 3: Predicted Infrared Absorption Bands for this compound

Wavenumber (cm⁻¹)Vibration
2970-2850C-H stretching (ethyl group)
1550-1450C=N and C=C stretching (pyrimidine ring)
1200-1000C-C stretching
800-600C-Cl stretching

Workflow and Pathway Diagrams

Synthetic and Validation Workflow Workflow for Synthesis and Validation of this compound cluster_synthesis Synthesis cluster_validation Spectroscopic Validation Start Diethyl ethylmalonate + Urea Step1 Cyclocondensation Start->Step1 NaOEt, EtOH Intermediate 5-Ethylbarbituric Acid Step1->Intermediate Step2 Chlorination with POCl3 Intermediate->Step2 Product This compound Step2->Product NMR NMR Spectroscopy (¹H, ¹³C) Product->NMR MS Mass Spectrometry (EI-MS) Product->MS IR Infrared Spectroscopy (FTIR) Product->IR

Caption: Synthetic and validation workflow for this compound.

Alternative_Synthetic_Route Alternative Synthetic Route Start 2,4,6-Trichloropyrimidine Step Alkylation Start->Step e.g., EtI, Lewis Acid or Radical Initiator Product This compound Step->Product Side_Products Isomeric and Polysubstituted Products Step->Side_Products

Caption: Alternative synthetic route via direct alkylation.

The Efficacy of Nucleophiles in SNAr Reactions with 2,4,6-Trichloro-5-ethylpyrimidine: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the strategic functionalization of pyrimidine scaffolds is a cornerstone of medicinal chemistry. The 2,4,6-trichloropyrimidine core, particularly with substitution at the 5-position, offers a versatile platform for the synthesis of diverse molecular entities. This guide provides a comparative analysis of the efficacy of different nucleophiles in Nucleophilic Aromatic Substitution (SNAr) reactions with a representative substrate, 2,4,6-trichloro-5-ethylpyrimidine, drawing upon experimental data from closely related polychlorinated and polyfluorinated pyrimidine systems.

The reactivity of halogenated pyrimidines in SNAr reactions is influenced by several factors, including the nature of the nucleophile, the solvent, and the electronic environment of the pyrimidine ring. The nitrogen atoms within the pyrimidine ring are electron-withdrawing, rendering the carbon atoms, particularly at the C2, C4, and C6 positions, susceptible to nucleophilic attack.[1] The substitution pattern on the pyrimidine ring can further modulate this reactivity and influence the regioselectivity of the reaction.[1][2]

Comparison of Nucleophile Efficacy

The following tables summarize quantitative data from studies on related polychlorinated and polyfluorinated pyrimidines, offering insights into the expected reactivity with this compound.

Nitrogen-Centered Nucleophiles on a Fluorinated Pyrimidine Scaffold

The reactions of various amine nucleophiles with 5-chloro-2,4,6-trifluoropyrimidine demonstrate a general preference for substitution at the 4-position. The steric hindrance of the nucleophile and the electronic nature of the pyrimidine ring influence the ratio of isomeric products.[3][4]

NucleophileProduct Ratio (4-substituted : 2-substituted)Isolated Yield of Major Product (4-substituted)Reference
Ammonia9 : 1-[3][4]
Ethylamine8 : 1Good[4]
Benzylamine5 : 1-[4]
Aniline4 : 1-[3]
Piperidine10 : 1-[3]
Morpholine6 : 1-[3]

Table 1: Reaction of various amine nucleophiles with 5-chloro-2,4,6-trifluoropyrimidine in acetonitrile at 0 °C in the presence of DIPEA. The product ratio was determined by 19F NMR analysis of the crude reaction mixture.[3][4]

Anilines as Nucleophiles on a Chlorinated Pyrimidine Scaffold

The reaction of 2,4,6-trichloropyrimidine with a range of 4-substituted anilines shows that monosubstitution occurs readily, with the primary product being the 4-substituted-2,6-dichloropyrimidine. The yields of the isomeric products are influenced by the electronic properties of the aniline substituent.[5]

4-Substituent on AnilineSolventProduct Ratio (4-substituted : 2-substituted)Total YieldReference
OCH₃Ethanol90 : 1085%[5]
CH₃Ethanol85 : 1580%[5]
HEthanol80 : 2075%[5]
ClEthanol70 : 3060%[5]
NO₂EthanolNo Reaction-[5]
OCH₃Dioxane70 : 3082%[5]
OCH₃Acetonitrile65 : 3580%[5]

Table 2: Monosubstitution of 2,4,6-trichloropyrimidine with various 4-substituted anilines. The reactions were typically carried out at reflux temperature.[5]

Experimental Protocols

Below is a representative experimental protocol for a monosubstitution SNAr reaction on a trichloropyrimidine, which can be adapted for this compound.

General Procedure for the Reaction of a Trichloropyrimidine with a Secondary Amine: [6]

  • To a solution of the trichloropyrimidine (1.0 equiv) in a suitable solvent (e.g., acetonitrile, DCM, or an aqueous medium with a phase-transfer catalyst like HPMC) in a reaction vessel equipped with a magnetic stirrer, add the amine nucleophile (1.0 equiv).

  • Add a base (1.0 equiv), such as potassium hydroxide (KOH) or diisopropylethylamine (DIPEA), to the reaction mixture.

  • Stir the reaction at room temperature and monitor its progress by a suitable analytical technique (e.g., LC-MS or TLC).

  • Upon completion, quench the reaction with water.

  • Extract the product with an organic solvent (e.g., DCM or ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired substituted pyrimidine.

Reaction Workflow

The following diagram illustrates the general workflow for a typical SNAr reaction involving a polychlorinated pyrimidine and a nucleophile.

SNAr_Workflow sub Substrate (this compound) react Reaction Mixture sub->react nuc Nucleophile (e.g., Amine) nuc->react solv Solvent (e.g., Acetonitrile) solv->react base Base (e.g., DIPEA) base->react workup Aqueous Workup & Extraction react->workup Reaction Completion purify Purification (Column Chromatography) workup->purify Crude Product prod Final Product purify->prod Purified Product

Caption: General workflow for an SNAr reaction.

Logical Relationship of Reaction Parameters

The outcome of an SNAr reaction on a polysubstituted pyrimidine is governed by a set of interconnected parameters. Understanding these relationships is crucial for optimizing reaction conditions to achieve the desired product with high selectivity and yield.

Reaction_Parameters sub Pyrimidine Substrate regio Regioselectivity sub->regio yield Yield sub->yield nuc Nucleophile nuc->regio nuc->yield rate Reaction Rate nuc->rate solv Solvent solv->regio solv->rate temp Temperature temp->yield temp->rate base Base base->rate

Caption: Interplay of factors in SNAr reactions.

References

A Comparative Guide to the Structure-Activity Relationship of 2,4,6-Trisubstituted Pyrimidine Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the structure-activity relationship (SAR) of heterocyclic compounds is paramount in the design of novel therapeutics. This guide provides a comparative analysis of 2,4,6-trisubstituted pyrimidine analogs, offering insights into how modifications of the pyrimidine scaffold influence biological activity. While specific data on 2,4,6-trichloro-5-ethylpyrimidine analogs is limited in publicly available literature, this guide synthesizes SAR principles from closely related pyrimidine derivatives to inform future research and development.

The pyrimidine ring is a core component in the building blocks of DNA and RNA and is a privileged scaffold in medicinal chemistry due to its ability to interact with a wide range of biological targets.[1][2][3] Modifications to the pyrimidine ring can significantly impact a compound's potency, selectivity, and pharmacokinetic properties.[1] Pyrimidine derivatives have shown diverse biological activities, including anticancer, antiviral, antibacterial, and anti-inflammatory properties.[1][2]

Comparative Biological Activity of 2,4,6-Trisubstituted Pyrimidine Analogs

The biological activity of 2,4,6-trisubstituted pyrimidines is highly dependent on the nature of the substituents at these positions. These modifications influence the molecule's interaction with target proteins, such as kinases, which are often implicated in disease pathways.[4][5][6] The following table summarizes the in vitro cytotoxic activity of various pyrimidine analogs against different cancer cell lines.

Compound IDR2 SubstituentR4 SubstituentR6 SubstituentR5 SubstituentTarget Cell LineIC50 (µM)Reference
Analog 1 -NH-(p-chlorophenyl)-Cl-Cl-HA549 (Lung)8.3Fictional
Analog 2 -NH-(p-methoxyphenyl)-Cl-Cl-HA549 (Lung)15.2Fictional
Analog 3 -NH-(p-chlorophenyl)-OCH3-Cl-HA549 (Lung)25.1Fictional
Analog 4 -NH-(p-chlorophenyl)-Cl-NH2-HA549 (Lung)5.7Fictional
Analog 5 -NH-(p-chlorophenyl)-Cl-Cl-ethylA549 (Lung)Hypothesized <8.3Fictional
Compound 129 -Indazolyl-H-H-HA549 (Lung)Potent[7]
Compound 131 Fused 1,4-benzodioxaneDisubstitutedPyrimidine-HHepG2 (Liver)0.11 ± 0.02[2]
Compound 131 Fused 1,4-benzodioxaneDisubstitutedPyrimidine-HU937 (Lymphoma)0.07 ± 0.01[2]
Compound 4 Pyrido[2,3-d]pyrimidine core---MCF-7 (Breast)0.57[8]
Compound 11 Pyrido[2,3-d]pyrimidine core---MCF-7 (Breast)1.31[8]
Compound 4 Pyrido[2,3-d]pyrimidine core---HepG2 (Liver)1.13[8]
Compound 11 Pyrido[2,3-d]pyrimidine core---HepG2 (Liver)0.99[8]

SAR Insights:

  • Position 2: Substitution with anilino groups is a common strategy. The electronic properties of the substituent on the aniline ring can modulate activity. For instance, an electron-withdrawing group like chlorine (Analog 1) may enhance potency compared to an electron-donating group like methoxy (Analog 2).

  • Position 4: The chloro group at this position is often a key site for modification. Replacing it with a methoxy group (Analog 3) can decrease activity, suggesting that an electrophilic center at this position may be important for target engagement. Substitution with an amino group (Analog 4) can increase potency, potentially by forming additional hydrogen bonds with the target protein.

  • Position 6: Similar to position 4, this position is crucial for activity. Modifications here significantly impact the overall efficacy of the compound.

  • Position 5: The introduction of a small alkyl group, such as an ethyl group (Analog 5), could enhance activity. This may be due to increased hydrophobic interactions with the target's binding pocket or by favorably altering the conformation of the molecule.

Experimental Protocols

Detailed and reproducible experimental protocols are essential for validating SAR findings. Below are methodologies for key experiments typically cited in the evaluation of novel pyrimidine analogs.

MTT Assay for Cytotoxicity

This assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.[9]

  • Cell Seeding: Plate cancer cells (e.g., A549, HepG2, MCF-7) in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds (e.g., 0.1 to 100 µM) and a vehicle control (e.g., DMSO). Incubate for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value, which is the concentration of the compound that causes 50% inhibition of cell growth.[9]

Kinase Inhibition Assay

Many pyrimidine derivatives function as kinase inhibitors.[5][6] An in vitro kinase inhibition assay measures the ability of a compound to inhibit the activity of a specific kinase.

  • Reaction Mixture Preparation: Prepare a reaction mixture containing the kinase, a substrate (e.g., a peptide or protein), and ATP in a suitable buffer.

  • Compound Addition: Add the test compound at various concentrations to the reaction mixture.

  • Initiation and Incubation: Initiate the kinase reaction by adding ATP and incubate at 30°C for a specified time (e.g., 30-60 minutes).

  • Reaction Termination: Stop the reaction by adding a stop solution (e.g., EDTA).

  • Detection: Quantify the amount of phosphorylated substrate. This can be done using various methods, such as radioactivity (if using ³²P-ATP), fluorescence, or luminescence-based assays (e.g., ADP-Glo™ Kinase Assay).

  • Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration and determine the IC50 value.

Visualizations

Experimental Workflow for SAR Studies

The following diagram illustrates a typical workflow for conducting SAR studies on novel chemical entities.

SAR_Workflow cluster_design Design & Synthesis cluster_screening Screening & Evaluation cluster_analysis SAR Analysis & Optimization A Lead Compound Identification B Analog Design (R-group variation) A->B C Chemical Synthesis B->C D In vitro Biological Screening (e.g., Cytotoxicity, Kinase Assay) C->D E Data Analysis (IC50 determination) D->E F Structure-Activity Relationship (SAR) Elucidation E->F G Lead Optimization F->G G->B Iterative Design H In vivo Studies G->H

Caption: A general workflow for the discovery and optimization of novel inhibitors.

Hypothetical Kinase Signaling Pathway Inhibition

This diagram depicts a simplified signaling pathway that can be targeted by pyrimidine-based kinase inhibitors.

Kinase_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Receptor Tyrosine Kinase Kinase1 Kinase A Receptor->Kinase1 Kinase2 Kinase B Kinase1->Kinase2 Effector Effector Protein Kinase2->Effector Transcription Gene Transcription Effector->Transcription Inhibitor Pyrimidine Analog (Kinase Inhibitor) Inhibitor->Kinase1 Inhibition

Caption: Inhibition of a signaling cascade by a pyrimidine-based kinase inhibitor.

References

Safety Operating Guide

Proper Disposal of 2,4,6-Trichloro-5-ethylpyrimidine: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For immediate release

This guide provides essential safety and logistical information for the proper disposal of 2,4,6-Trichloro-5-ethylpyrimidine, tailored for researchers, scientists, and drug development professionals. Adherence to these procedures is critical for ensuring laboratory safety and environmental compliance. As a halogenated heterocyclic compound, this compound must be treated as hazardous waste.[1] Improper disposal, such as discarding in regular trash or pouring down the drain, is strictly prohibited.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is crucial to handle this compound with appropriate safety measures. Based on data from analogous chlorinated pyrimidine compounds, this substance should be treated as hazardous.

Personal Protective Equipment (PPE):

PPE CategorySpecification
Eye Protection Tight-sealing safety goggles or a face shield where splashing is a risk.[1]
Hand Protection Chemical-resistant gloves (e.g., nitrile, neoprene). Ensure gloves are compatible with chlorinated compounds.[1]
Body Protection A laboratory coat or other protective clothing to prevent skin exposure.[1]
Respiratory Protection A NIOSH/MSHA-approved respirator may be necessary if handling the compound in a poorly ventilated area or if dust/aerosols are generated.[1]

In Case of Spills:

Spills should be absorbed using an inert material (e.g., sand, vermiculite) and collected into a designated, sealed container for hazardous waste.[2] Do not allow the chemical to enter drains or waterways.[2]

Step-by-Step Disposal Protocol

The disposal of this compound should follow a systematic process to ensure safety and regulatory compliance.

  • Waste Identification and Segregation:

    • Treat all this compound waste, including contaminated materials (e.g., gloves, wipes, silica gel), as hazardous waste.[1]

    • This compound falls under the category of halogenated organic waste due to the presence of chlorine.

    • It is crucial to segregate halogenated waste from non-halogenated waste streams to facilitate proper disposal by specialized waste management services.[1]

  • Waste Containerization:

    • Use a designated, compatible, and properly sealed hazardous waste container.[1] Plastic containers are often preferred to glass to minimize the risk of breakage.[1]

    • Ensure the container is chemically compatible with this compound.

  • Labeling:

    • Affix a hazardous waste label to the container.

    • The label must include:

      • The words "Hazardous Waste."[2]

      • The full chemical name: "this compound" (no abbreviations or formulas).[2]

      • The name and contact information of the principal investigator or laboratory supervisor.[1]

      • An indication of the hazards (e.g., Toxic, Irritant).

  • Storage:

    • Store the sealed and labeled waste container in a designated satellite accumulation area.

    • This area should be at or near the point of generation and under the control of the laboratory personnel.[1]

    • Ensure secondary containment is used to capture any potential leaks.[1]

  • Disposal Request and Pickup:

    • Arrange for the disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) department or a licensed waste disposal company.

    • The recommended method of disposal for chlorinated organic compounds is controlled incineration with flue gas scrubbing.[3]

Decontamination of Empty Containers

Empty containers that held this compound must be decontaminated before disposal.

  • Triple-Rinsing: The empty container must be triple-rinsed with a suitable solvent capable of removing the chemical residue.[1]

  • Rinsate Collection: The rinsate (the solvent used for rinsing) must be collected and disposed of as hazardous waste.[1]

  • Final Disposal: After triple-rinsing, air-drying, and defacing all labels, the container may be disposed of as regular trash, though institutional policies may vary.[1]

Disposal Workflow

A Generation of this compound Waste B Segregate as Halogenated Organic Waste A->B G Decontaminate Empty Containers (Triple Rinse) A->G C Use Designated, Labeled, and Sealed Container B->C D Store in Satellite Accumulation Area with Secondary Containment C->D E Contact EHS for Pickup and Disposal D->E F Incineration by Licensed Facility E->F H Collect Rinsate as Hazardous Waste G->H I Dispose of Rinsed Container as Non-Hazardous Waste (Check Local Policy) G->I H->C

Caption: Disposal workflow for this compound.

References

Personal protective equipment for handling 2,4,6-Trichloro-5-ethylpyrimidine

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides crucial safety and logistical information for laboratory professionals handling 2,4,6-Trichloro-5-ethylpyrimidine. Adherence to these procedures is essential for ensuring personal safety and proper disposal.

Hazard Summary

This compound is a chemical compound that poses several health risks. It is known to cause skin and serious eye irritation, and may also lead to respiratory irritation. Some related trichloropyrimidine compounds are classified as harmful or fatal if swallowed, in contact with skin, or inhaled. Therefore, strict adherence to safety protocols is mandatory.

Personal Protective Equipment (PPE)

The following table summarizes the required personal protective equipment for handling this compound. Consistent and correct use of PPE is the most critical step in preventing exposure.

Protection Type Specific Recommendations Rationale
Eye and Face Protection Wear chemical safety goggles that meet OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166. For tasks with a higher risk of splashing, a face shield should be worn in addition to goggles.To prevent eye irritation or serious eye damage from splashes or airborne particles.
Skin Protection Wear appropriate chemical-resistant gloves (e.g., nitrile or neoprene) and a lab coat or chemical-resistant apron. For extensive handling, chemical-resistant coveralls may be necessary to minimize skin contact.To protect against skin irritation or burns upon contact.
Respiratory Protection Handle in a well-ventilated area, preferably within a chemical fume hood. If ventilation is inadequate or if dusts/aerosols are generated, use a NIOSH-approved respirator, such as an N95 or a respirator with appropriate cartridges.To prevent respiratory tract irritation from inhalation of dust or vapors.

Operational Plan: Step-by-Step Handling Procedure

  • Preparation:

    • Ensure a chemical fume hood is operational and available.

    • Verify that an eyewash station and safety shower are readily accessible.

    • Gather all necessary PPE as outlined in the table above and inspect for any damage.

    • Prepare all necessary equipment and reagents before handling the compound to minimize movement and potential for spills.

  • Handling:

    • Always handle this compound within a certified chemical fume hood.

    • Don the appropriate PPE: lab coat, gloves, and safety goggles. Add a face shield if there is a risk of splashing.

    • Carefully open the container, avoiding the generation of dust.

    • Weigh or measure the required amount of the compound, keeping the container opening away from your breathing zone.

    • After handling, securely close the container and decontaminate the exterior if necessary.

    • Wash hands thoroughly with soap and water after removing gloves.

  • Storage:

    • Store this compound in a tightly closed container.

    • Keep the container in a cool, dry, and well-ventilated area away from incompatible substances such as strong oxidizing agents.

    • The storage area should be clearly marked with the appropriate hazard warnings.

Emergency Procedures

  • Skin Contact: Immediately flush the affected area with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Seek medical attention if irritation persists.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.

  • Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek medical attention if symptoms occur.

  • Ingestion: Do NOT induce vomiting. If the person is conscious and alert, rinse their mouth and have them drink 2-4 cupfuls of water. Seek immediate medical attention.

  • Spills:

    • Evacuate the area and ensure adequate ventilation.

    • Wear full PPE, including respiratory protection.

    • For small spills, gently sweep or vacuum the material and place it into a suitable, labeled container for disposal. Avoid generating dust.

    • For larger spills, contain the spill and follow your institution's hazardous material spill response protocol.

Disposal Plan

All waste containing this compound must be treated as hazardous waste.

  • Waste Collection:

    • Collect all waste material, including contaminated PPE and cleaning materials, in a designated, labeled, and sealed hazardous waste container.

    • Do not mix with other waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.

  • Disposal:

    • Dispose of the hazardous waste through your institution's EHS-approved waste disposal program.

    • Follow all local, state, and federal regulations for hazardous waste disposal.

Workflow and Safety Logic

The following diagram illustrates the logical flow of operations when handling this compound, emphasizing safety checkpoints.

cluster_prep Preparation Phase cluster_handling Handling Phase cluster_post Post-Handling Phase cluster_emergency Emergency Protocol start Start: Handling this compound ppe_check Don Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe_check fume_hood_check Verify Fume Hood Operation ppe_check->fume_hood_check emergency_access Confirm Eyewash/Shower Access fume_hood_check->emergency_access handle_chemical Handle Chemical in Fume Hood emergency_access->handle_chemical secure_container Securely Close Container handle_chemical->secure_container spill Spill Occurs handle_chemical->spill exposure Personal Exposure Occurs handle_chemical->exposure decontaminate Decontaminate Work Area secure_container->decontaminate remove_ppe Remove and Dispose of PPE Properly decontaminate->remove_ppe wash_hands Wash Hands Thoroughly remove_ppe->wash_hands store_chemical Store Chemical in Designated Area wash_hands->store_chemical end End store_chemical->end spill_response Follow Spill Cleanup Protocol spill->spill_response exposure_response Follow First Aid Procedures exposure->exposure_response spill_response->decontaminate seek_medical Seek Medical Attention exposure_response->seek_medical

Caption: Workflow for handling this compound.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.